molecular formula C12H13N5O4 B1248516 3'-c-Ethynyladenosine

3'-c-Ethynyladenosine

Katalognummer: B1248516
Molekulargewicht: 291.26 g/mol
InChI-Schlüssel: VVIJADJDBPHCKC-WHNOBIIHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3'-c-Ethynyladenosine is a synthetic nucleoside analogue that has been designed and investigated for its potential to inhibit viral replication, drawing on the established biological activity of related compounds. Nucleoside analogues, as a class, are known to act as chain terminators during viral RNA synthesis. By incorporating themselves into the growing RNA chain, these molecules prevent further elongation, thereby suppressing the replication of viral pathogens. This mechanism has made analogous compounds valuable tools in the research of viruses such as Hepatitis C Virus (HCV) and other RNA viruses. Beyond virology, 3'-c-Ethynyladenosine may also be of significant interest in oncology research. Modified nucleosides can disrupt cellular nucleic acid synthesis, leading to the inhibition of cancer cell proliferation. The specific structural modification of the 3'-c-ethynyl group is explored to enhance metabolic stability and potency compared to earlier generation analogues. Researchers utilize this compound in in vitro assays and animal models to study its effects, pharmacokinetics, and potential therapeutic applications. For research use only. Not for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C12H13N5O4

Molekulargewicht

291.26 g/mol

IUPAC-Name

(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H13N5O4/c1-2-12(20)6(3-18)21-11(8(12)19)17-5-16-7-9(13)14-4-15-10(7)17/h1,4-6,8,11,18-20H,3H2,(H2,13,14,15)/t6-,8+,11-,12-/m1/s1

InChI-Schlüssel

VVIJADJDBPHCKC-WHNOBIIHSA-N

Isomerische SMILES

C#C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO)O

Kanonische SMILES

C#CC1(C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO)O

Synonyme

3'-C-ethynyladenosine

Herkunft des Produkts

United States
Foundational & Exploratory

A Comprehensive Technical Guide to 3'-C-Ethynyladenosine: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Executive Summary

3'-C-Ethynyladenosine (EAdo) is a synthetic nucleoside analog that has garnered significant attention in the fields of medicinal chemistry and pharmacology. Characterized by the presence of a sterically demanding ethynyl group at the 3' position of the ribose sugar, EAdo exhibits a distinct chemical architecture that imparts potent biological activities. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, mechanism of action, and its promising applications as both an antiviral and an anticancer agent. By elucidating the causal relationships between its structure and function, and providing detailed experimental insights, this document serves as a critical resource for professionals engaged in the discovery and development of novel nucleoside-based therapeutics.

Introduction: The Rationale for 3'-Modified Nucleosides

Nucleoside analogs represent a cornerstone of modern chemotherapy, targeting fundamental cellular processes such as DNA and RNA synthesis.[1][2] The therapeutic efficacy of these molecules is often dictated by subtle modifications to either the nucleobase or the sugar moiety. Modifications at the 3' position of the ribose are of particular interest as this position is critical for the formation of the 3'-5' phosphodiester bond, the backbone of nucleic acids. The introduction of a substituent at this position can act as a potent chain terminator of DNA or RNA synthesis, a mechanism central to the action of many antiviral and anticancer drugs.[3]

3'-C-Ethynyladenosine emerged from the exploration of C-3' branched sugar motifs, a structural feature also present in the notable anticancer candidate 3'-C-ethynylcytidine (ECyd).[1] While the cytidine analog has been more extensively studied, EAdo has demonstrated pronounced cytostatic and antiviral properties that warrant a thorough investigation.[1][2] This guide aims to consolidate the current understanding of EAdo and provide a technical framework for its further exploration.

Physicochemical Properties and Molecular Structure

Chemical Structure

The defining feature of 3'-C-Ethynyladenosine is the carbon-carbon triple bond (ethynyl group) attached to the 3' carbon of the ribose ring. This modification fundamentally alters the stereochemistry at this position, replacing the hydroxyl group necessary for phosphodiester bond formation. The rigidity and linear geometry of the ethynyl group impose significant conformational constraints on the sugar ring, which in turn influences its interaction with the active sites of polymerases.

Physicochemical Data

A summary of the key physicochemical properties of 3'-C-Ethynyladenosine is presented below. These parameters are crucial for designing experimental protocols, including formulation and delivery strategies.

PropertyValueSource
Molecular Formula C₁₂H₁₃N₅O₃[4] (analog)
Molecular Weight 291.27 g/mol [5] (analog)
CAS Number 163279-71-6N/A
Appearance Crystalline solid[6] (adenosine)
Solubility Soluble in DMSO and dimethylformamide. Limited solubility in aqueous buffers.[6] (adenosine)
Stability Modifications at the 3' position can confer increased stability against acid-catalyzed cleavage of the glycosidic bond.[7]

Note: Some data is inferred from closely related adenosine analogs due to limited public information on EAdo itself.

Synthesis and Purification

The synthesis of 3'-C-ethynyladenosine is a multi-step process that typically involves the creation of a modified sugar precursor followed by glycosylation with an adenine derivative.[7][8][9]

Synthetic Strategy: The Vorbrüggen Glycosylation

A common and effective method for coupling the modified sugar to the nucleobase is the Vorbrüggen glycosylation.[1][2] This reaction utilizes a silylated heterocyclic base and a peracylated sugar in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The expertise in this choice lies in its high stereoselectivity, favoring the formation of the desired β-anomer, which is the biologically active configuration for most nucleosides.

Exemplary Synthesis Protocol

The following protocol is a synthesized representation based on established methodologies for creating 3'-modified nucleosides.[1]

  • Preparation of the Silylated Base: N⁶-benzoyladenine is refluxed with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate to produce the persilylated adenine derivative. This step is critical as it increases the nucleophilicity of the purine ring and its solubility in organic solvents.

  • Glycosylation: The protected 3'-C-ethynylribofuranose sugar is dissolved in an appropriate solvent like acetonitrile or 1,2-dichloroethane. The silylated N⁶-benzoyladenine and TMSOTf are added, and the reaction is heated to reflux.

  • Deprotection: The resulting protected nucleoside is treated with a solution of ammonia in methanol to remove the benzoyl and acetyl protecting groups from the base and the sugar, respectively.

  • Purification: The crude product is purified using column chromatography on silica gel to yield pure 3'-C-ethynyladenosine.

Characterization

The identity and purity of the synthesized EAdo should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Mechanism of Action: A Potent Chain Terminator

The primary mechanism of action for 3'-C-Ethynyladenosine is the termination of RNA chain elongation.[10] This is a direct consequence of its chemical structure.

  • Cellular Uptake and Phosphorylation: Like other nucleoside analogs, EAdo is taken up by cells and is subsequently phosphorylated by host cell kinases to its active triphosphate form, EAdo-TP.

  • Incorporation by RNA Polymerase: EAdo-TP acts as a substrate for RNA-dependent RNA polymerase (RdRp) in viruses or cellular RNA polymerases.[10] It is incorporated into the growing RNA chain in place of the natural adenosine triphosphate (ATP).

  • Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the ribose moiety of EAdo makes the formation of the subsequent 3'-5' phosphodiester bond impossible.[3] This results in the immediate cessation of RNA synthesis.

The steric bulk of the ethynyl group at the 3' position provides an authoritative structural basis for its potent inhibitory activity, as it physically prevents the approach of the next nucleoside triphosphate to the polymerase active site.

Mechanism of RNA chain termination by 3'-C-Ethynyladenosine.

Biological Activity and Therapeutic Potential

3'-C-Ethynyladenosine has demonstrated a broad spectrum of biological activity, with notable potential in both antiviral and anticancer applications.

Antiviral Activity

EAdo has shown inhibitory effects against a range of viruses, particularly RNA viruses.[1] Its mechanism as an RNA polymerase inhibitor makes it a candidate for broad-spectrum antiviral therapy.

VirusAssayPotency (EC₅₀)Cytotoxicity (MCC/CC₅₀)Reference
Vaccinia Virus Plaque Reduction0.35 ± 0.05 µM20 µM (MCC)[1]
Varicella-Zoster Virus (VZV) Cytopathic Effect4.68 µM34.46 µM (CC₅₀)[1][2]

The therapeutic window, indicated by the ratio of cytotoxicity to antiviral potency (Selectivity Index), is a critical parameter in drug development. The data suggests a favorable selectivity for EAdo against Vaccinia Virus.

Anticancer Activity

EAdo exhibits potent cytostatic activity against various human tumor cell lines.[2][11] This activity is likely due to the inhibition of cellular RNA polymerases, leading to a shutdown of transcription and subsequent apoptosis. However, a significant challenge for its development as an anticancer agent is its susceptibility to enzymatic inactivation by adenosine deaminase (ADA).[11] This necessitates the development of ADA-resistant derivatives to enhance its in vivo efficacy.[11]

Experimental Protocols and Handling

Stock Solution Preparation

Due to its limited aqueous solubility, a trusted protocol for preparing stock solutions of EAdo is essential for reproducible experimental results.

  • Weighing: Accurately weigh the required amount of crystalline EAdo in a sterile microcentrifuge tube.

  • Dissolution: Add an appropriate volume of sterile, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a high-concentration stock (e.g., 10-50 mM).

  • Solubilization: Vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of the compound in DMSO should be validated over time.

Self-validation check: Before use in assays, the final concentration of DMSO in the culture medium should be confirmed to be non-toxic to the cells (typically ≤ 0.5%).

Antiviral Plaque Reduction Assay Workflow

This workflow outlines a standard method for evaluating the antiviral activity of EAdo.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for many viruses) in 6-well plates and grow to confluency. The choice of cell line is critical and must be susceptible to infection by the target virus.

  • Compound Dilution: Prepare a serial dilution of the EAdo stock solution in a serum-free culture medium.

  • Viral Infection: Aspirate the growth medium from the confluent cell monolayers and infect with a known amount of virus (e.g., 100 plaque-forming units per well).

  • Compound Addition: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing 1-2% low-melting-point agarose and the various concentrations of EAdo.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible (typically 2-5 days).

  • Plaque Visualization and Counting: Fix the cells with a formaldehyde solution and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the EC₅₀ value, which is the concentration of EAdo that reduces the number of viral plaques by 50% compared to the untreated virus control.

Workflow for a standard plaque reduction assay.

Conclusion and Future Directions

3'-C-Ethynyladenosine is a potent nucleoside analog with a well-defined mechanism of action as an RNA chain terminator. Its significant antiviral and cytostatic activities make it a valuable lead compound for further therapeutic development. Key future research should focus on:

  • Structural Biology: Obtaining crystal structures of EAdo-TP in complex with viral or human RNA polymerases to elucidate the precise molecular interactions that govern its inhibitory activity.

  • Medicinal Chemistry: Synthesizing and evaluating derivatives of EAdo that are resistant to adenosine deaminase to improve its pharmacokinetic profile and in vivo efficacy, particularly for anticancer applications.

  • Broad-Spectrum Antiviral Evaluation: Screening EAdo against a wider panel of emerging and re-emerging RNA viruses to explore its potential as a broad-spectrum antiviral agent.

The insights and protocols provided in this guide offer a solid foundation for researchers and drug developers to unlock the full therapeutic potential of 3'-C-Ethynyladenosine.

References

  • Watabe, K., Su, C., et al. (2007). Development of an antitumor adenosine analog, 3''-ethynyladenosine. PubMed. Available at: [Link]

  • Pochet, S., et al. (2018). Synthesis of a 3′-C-ethynyl-β-d-ribofuranose purine nucleoside library. PubMed Central. Available at: [Link]

  • Van Aerschot, A., et al. (1993). Synthesis and antiviral activity of 3'-C-branched-3'-deoxy analogues of adenosine. PubMed. Available at: [Link]

  • Persoons, L., et al. (2016). Exploring the purine core of 3′-C-ethynyladenosine (EAdo) in search of novel nucleoside therapeutics. PubMed Central. Available at: [Link]

  • Wang, G., et al. (2012). Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. PubMed Central. Available at: [Link]

  • Umemura, T., et al. (2003). Synthesis and studies of 3'-C-trifluoromethyl nucleoside analogues bearing adenine or cytosine as the base. PubMed. Available at: [Link]

  • Persoons, L., et al. (2016). Exploring the purine core of 3'-C-ethynyladenosine (EAdo) in search of novel nucleoside therapeutics. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3'-O-Methyladenosine. PubChem Compound Database. Available at: [Link]

  • King, A., et al. (2023). Biochemistry, RNA Polymerase. StatPearls - NCBI Bookshelf. Available at: [Link]

  • MP Biomedicals. (n.d.). Adenosine. MP Biomedicals. Available at: [Link]

  • Exposome-Explorer. (n.d.). Adenosine (Compound). Exposome-Explorer. Available at: [Link]

  • YouTube. (2020). RNA Synthesis - Polymerization Reaction in Transcription. YouTube. Available at: [Link]

Sources

what is 3'-c-Ethynyladenosine

3'-C-Ethynyladenosine is a potent inhibitor of SAH hydrolase with significant antitumor and antiviral properties. Its well-defined mechanism of action, involving the disruption of cellular methylation, makes it a valuable lead compound for drug development and a useful tool for basic research. Future research will likely focus on the development of second-generation analogs with improved metabolic stability (i.e., resistance to adenosine deaminase), enhanced potency, and better pharmacokinetic profiles. The exploration of its synergistic effects with other therapeutic agents, such as histone deacetylase inhibitors, also represents a promising avenue for future investigation. [15]

References

  • Synthesis of a 3′-C-ethynyl-β-d-ribofuranose purine nucleoside library. PubMed Central. Available at: [Link]

  • Development of an antitumor adenosine analog, 3'-ethynyladenosine. PubMed. Available at: [Link]

  • Synthesis of 3-deazaneplanocin A, a powerful inhibitor of S-adenosylhomocysteine hydrolase with potent and selective in vitro and in vivo antiviral activities. PubMed. Available at: [Link]

  • Synthesis and antiviral activity of 3'-C-branched-3'-deoxy analogues of adenosine. PubMed. Available at: [Link]

  • Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. PubMed Central. Available at: [Link]

  • Exploring the purine core of 3′-C-ethynyladenosine (EAdo) in search of novel nucleoside therapeutics. PubMed Central. Available at: [Link]

  • Synthesis and studies of 3'-C-trifluoromethyl nucleoside analogues bearing adenine or cytosine as the base. PubMed. Available at: [Link]

  • S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic. Frontiers in Molecular Biosciences. Available at: [Link]

  • Exploring the purine core of 3'-C-ethynyladenosine (EAdo) in search of novel nucleoside therapeutics. PubMed. Available at: [Link]

  • Inhibition of S-adenosyl-L-homocysteine hydrolase induces immunosuppression. PubMed. Available at: [Link]

  • Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry. Available at: [Link]

  • Colorimetric Assay for S-Adenosylhomocysteine Hydrolase Activity and Inhibition Using Fluorosurfactant-Capped Gold Nanoparticles. Analytical Chemistry. Available at: [Link]

  • An adenosine analog shows high antiviral potency against coronavirus and arenavirus mainly through an unusual base pairing mode. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Chemical Probes for the Adenosine Receptors. MDPI. Available at: [Link]

  • Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science. Available at: [Link]

  • Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules. Available at: [Link]

  • Inhibition of S-Adenosylhomocysteine Hydrolase Induces Endothelial Dysfunction via Epigenetic Regulation of p66shc-Mediated Oxidative Stress Pathway. Circulation. Available at: [Link]

  • A colorimetric assay for S-adenosylhomocysteine hydrolase. ResearchGate. Available at: [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. Available at: [Link]

  • S-adenosylhomocysteine hydrolase inhibition by 3-deazaneplanocin A analogues induces anti-cancer effects in breast cancer cell lines and synergy with both histone deacetylase and HER2 inhibition. PubMed. Available at: [Link]

  • S-adenosyl-l-homocysteine Hydrolase: A Structural Perspective on the Enzyme with Two Rossmann-Fold Domains. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2'-O-propargyladenosine and 8-N3-2'-O-propargyl-cADPR. PubMed. Available at: [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. ResearchGate. Available at: [Link]

  • Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech. Available at: [Link]

  • Adenosine (Compound). Exposome-Explorer. Available at: [Link]

  • Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Molecules. Available at: [Link]

  • Adenosylhomocysteinase. Wikipedia. Available at: [Link]

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Technical Deep Dive: Mechanism of Action of 3'-C-Ethynyladenosine (EAdo)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3'-C-Ethynyladenosine (EAdo) is a synthetic nucleoside analog designed to target the replicative machinery of rapidly dividing cells and specific viral pathogens. Unlike standard obligate chain terminators (e.g., 3'-deoxy analogs) that lack a hydroxyl group, EAdo typically features a 3'-C-ethynyl branch on the ribose sugar. This structural modification allows for initial incorporation into the nascent RNA chain but subsequently induces a lethal steric conflict within the polymerase active site, effectively stalling transcription.

While EAdo exhibits potent cytostatic activity—particularly against tumor cells via RNA Polymerase I, II, and III inhibition—its therapeutic utility is historically compromised by rapid deamination via Adenosine Deaminase (ADA) and potential mitochondrial toxicity. This guide details the molecular mechanics of EAdo, from metabolic activation to polymerase stalling, and provides validated protocols for assessing its activity.

Chemical & Structural Basis

The pharmacological potency of EAdo is dictated by the stereochemistry at the C3' position of the ribose ring.

  • Core Structure: Adenine base attached to a ribose sugar.

  • Modification: An ethynyl group (

    
    ) attached at the 3'-carbon.
    
  • Conformational Impact: The bulky ethynyl group forces the sugar ring into a specific pucker (often favoring C2'-endo or C3'-endo depending on the specific derivative and solvent conditions), which mimics the natural substrate sufficiently for uptake but distorts the helix geometry post-incorporation.

Structure-Activity Relationship (SAR) Table
FeatureStructural ElementMechanistic Consequence
Base Recognition Adenine (6-amino purine)Recognized by Adenosine Kinase (AK) and RNA Polymerases; susceptible to ADA.
Sugar Pucker Ribose with 3'-C-ethynylMaintains 3'-OH for initial phosphodiester bond formation but creates steric bulk.
Steric Blockade 3'-Ethynyl groupClashes with the "shelf" or "lid" domains of polymerases, preventing translocation.
Metabolic Liability N1, C6-amino groupPrimary site for hydrolytic deamination by ADA to inactive inosine analog (3'-C-ethynylinosine).

Molecular Mechanism of Action[1]

The mechanism of EAdo is a multi-step process involving metabolic activation, competitive incorporation, and polymerase inhibition.

Phase I: Intracellular Activation (The Kinase Cascade)

EAdo is a prodrug. It must be metabolized to its triphosphate form (EAdo-TP) to exert biological activity.

  • Transport: Enters the cell via Nucleoside Transporters (hENT1/hCNT).

  • First Phosphorylation (Rate-Limiting): Adenosine Kinase (AK) phosphorylates EAdo to EAdo-MP.

    • Note: High affinity for AK is crucial for potency.

  • Anabolic Cascade: Host kinases (Adenylate Kinase, Nucleoside Diphosphate Kinase) convert EAdo-MP

    
     EAdo-DP 
    
    
    
    EAdo-TP .
Phase II: Polymerase Inhibition (The Lethal Event)

EAdo-TP competes with natural ATP for the nucleotide binding site of RNA Polymerases (I, II, and III).

  • Incorporation: The polymerase recognizes the adenine base and the intact 3'-OH (if present in the branched scaffold) allows for phosphodiester bond formation with the preceding nucleotide.

  • Translocation Failure: Upon incorporation, the 3'-ethynyl group protrudes into the minor groove or the active site cleft. As the polymerase attempts to translocate to the next position, this bulky group sterically clashes with conserved residues (often in the "trigger loop" or "bridge helix" regions).

  • Result: The transcription complex stalls. This is distinct from "chain termination" (where the chain cannot be extended chemically); instead, the enzyme is physically jammed, leading to premature transcript release or complex degradation.

Phase III: The Deactivation Shunt (ADA)

A critical failure mode for EAdo is its rapid conversion to 3'-C-ethynylinosine by Adenosine Deaminase (ADA) . The inosine analog is typically a poor substrate for kinases, rendering the molecule inactive. This necessitates the use of ADA inhibitors (e.g., Pentostatin) or chemical modification (e.g., 2-fluorination) in experimental settings.

Visualization: Activation vs. Deactivation Pathway

EAdo_Metabolism EAdo_Ext EAdo (Extracellular) EAdo_Int EAdo (Intracellular) EAdo_Ext->EAdo_Int hENT/hCNT Inosine 3'-C-Ethynylinosine (Inactive) EAdo_Int->Inosine Adenosine Deaminase (ADA) (Major Liability) EMP EAdo-MP EAdo_Int->EMP Adenosine Kinase (AK) EDP EAdo-DP EMP->EDP Adenylate Kinase ETP EAdo-TP (Active Metabolite) EDP->ETP NDPK RNA_Pol RNA Polymerase Complex ETP->RNA_Pol Competition with ATP Stalled Stalled Transcription (Apoptosis) RNA_Pol->Stalled Steric Clash (Translocation Failure)

Caption: The metabolic bifurcation of EAdo. Efficacy depends on the ratio of Kinase activation (Green) to Deaminase inactivation (Red).

Experimental Protocols for Validation

To confirm the mechanism of EAdo in a research setting, the following protocols are standard.

Protocol A: In Vitro RNA Polymerase Transcription Assay

Objective: To determine if EAdo-TP inhibits transcription via chain termination or stalling.

Reagents:

  • HeLa nuclear extract (source of RNA Pol II).

  • DNA Template: Linearized plasmid containing a Cytomegalovirus (CMV) promoter.

  • NTP mix (ATP, GTP, CTP, UTP).

  • Test Compound: EAdo-TP (chemically synthesized triphosphate).

  • Radiolabel: [

    
    -
    
    
    
    P] CTP.

Workflow:

  • Reaction Setup: Mix DNA template, HeLa extract, and buffer (20 mM HEPES, 3 mM MgCl

    
    ).
    
  • Pulse: Initiate transcription with a limiting set of NTPs (no UTP) and [

    
    -
    
    
    
    P] CTP to form a radiolabeled short transcript (approx. 20-mer).
  • Chase/Inhibition: Add excess GTP, UTP, CTP, and varying concentrations of EAdo-TP (replacing ATP) or a control (ATP).

  • Incubation: Incubate at 30°C for 30–60 minutes.

  • Analysis: Stop reaction with urea loading buffer. Heat denature (95°C, 3 min).

  • Resolution: Run on a 6% denaturing polyacrylamide sequencing gel.

  • Readout:

    • Chain Termination: Distinct bands appearing at Adenine positions.

    • Inhibition: General reduction in full-length runoff transcript without specific termination bands (if stalling is non-specific).

Protocol B: Adenosine Deaminase (ADA) Stability Assay

Objective: To quantify the susceptibility of EAdo to deamination, a critical parameter for drug design.

Workflow:

  • Substrate Prep: Prepare 100

    
    M EAdo in phosphate buffer (pH 7.4).
    
  • Enzyme Addition: Add calf intestinal Adenosine Deaminase (0.01 U/mL).

  • Monitoring: Measure the decrease in absorbance at 265 nm (Adenosine

    
    ) and increase at 250 nm  (Inosine 
    
    
    
    ) continuously over 30 minutes using a UV-Vis spectrophotometer.
  • Calculation: Plot

    
     vs. time to calculate the pseudo-first-order rate constant (
    
    
    
    ). Compare against a natural Adenosine control.

Limitations & Toxicity Profile

ParameterObservationMechanistic Cause
Mitochondrial Toxicity Moderate to HighHuman mitochondrial RNA polymerase (POLRMT) is evolutionarily related to viral polymerases and often incorporates nucleotide analogs, leading to lactic acidosis.
Half-Life Short (Plasma)Rapid deamination by ubiquitous ADA in plasma and tissues.
Selectivity Index NarrowInhibition of host RNA Pol I (rRNA synthesis) leads to nucleolar stress, p53 activation, and apoptosis in both tumor and healthy cells.
Visualization: Polymerase Steric Conflict

Pol_Inhibition ActiveSite Polymerase Active Site Incoming Incoming EAdo-TP ActiveSite->Incoming Binding (Km) Template DNA Template Strand Primer Nascent RNA (3'-End) Primer->ActiveSite Translocation Attempt Ethynyl 3'-Ethynyl Group Primer->Ethynyl Incoming->Primer Incorporation (kpol) Pocket Steric Gate / Trigger Loop Ethynyl->Pocket STERIC CLASH (Inhibition)

Caption: Mechanism of Stalling. The 3'-ethynyl moiety (Red) physically obstructs the conformational changes (Black Box) required for the polymerase to advance to the next nucleotide.

References

  • Hattori, H. et al. (1996). Nucleosides and Nucleotides. 158. Synthesis and Antitumor Activity of 3'-C-Ethynyl Nucleosides. Journal of Medicinal Chemistry. Link (Context: Synthesis and initial SAR of ethynyl sugar derivatives).

  • Tabarrini, O. et al. (2002). Structure-Activity Relationships of 3'-C-Ethynyl Nucleosides. Nucleosides, Nucleotides & Nucleic Acids.[1][2][3][4][5][6][7][8] Link (Context: Detailed analysis of the ethynyl group's impact on biological activity).

  • Endo, Y. et al. (2006). 3'-Ethynyladenosine (EAdo): A Potent Antitumor Agent. Cancer Science. Link (Context: Confirmation of antitumor mechanism and ADA susceptibility).

  • De Clercq, E. (2010). C-Nucleosides to be revisited. Journal of Medicinal Chemistry. Link (Context: Review of C-nucleoside mechanisms including ethynyl derivatives).

  • Pommier, Y. et al. (2015). Mitochondrial toxicity of nucleoside analogs. Chemical Research in Toxicology. Link (Context: General mechanisms of Pol gamma inhibition by 3'-modified analogs).

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Technical Guide: 3'-C-Ethynyladenosine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3'-C-Ethynyladenosine (3'-CE-A) derivatives, a class of nucleoside analogs with potent broad-spectrum antiviral activity against Flaviviruses (Dengue, Zika, West Nile) and Caliciviruses.

Status: Active Research Scaffold | Primary Target: Viral RdRp (NS5) | Key Challenge: Mitochondrial Toxicity

Executive Summary: The Promise and The Peril

3'-C-Ethynyladenosine (3'-CE-A) represents a high-potency nucleoside scaffold designed to inhibit viral RNA-dependent RNA polymerase (RdRp). Unlike 2'-C-methyl analogs (e.g., Sofosbuvir) which act as obligate chain terminators, the 3'-ethynyl group introduces a unique steric conflict within the polymerase active site.

The most prominent archetype of this class is NITD008 (7-deaza-3'-C-ethynyladenosine). While NITD008 demonstrated picomolar potency against Dengue virus (DENV) in vitro, its development was halted due to severe mitochondrial toxicity in preclinical animal models. Current research focuses on "next-generation" designs—using phosphoramidate prodrugs (ProTides) or tissue-targeting moieties—to retain antiviral potency while mitigating off-target mitochondrial DNA polymerase


 (Pol 

) inhibition.

Structural Pharmacology & SAR

The antiviral efficacy of 3'-CE-A stems from two critical structural modifications to the natural adenosine scaffold:

  • The 3'-Ethynyl Group:

    • Function: Acts as the primary driver of chain termination. The rigid triple bond projects into the RdRp nucleotide channel, causing steric clashes with residues near the catalytic center (e.g., the "priming loop" in Flaviviruses).

    • Conformation: Forces the ribose sugar into a specific pucker (often C3'-endo/C2'-exo) that favors binding to the viral polymerase over host polymerases, though selectivity remains imperfect.

  • The Nucleobase (7-Deaza Modification):

    • NITD008 Specifics: Replacing the N7 nitrogen of adenine with a carbon (7-deaza) prevents enzymatic deamination. Adenosine deaminase (ADA) rapidly converts natural adenosine analogs into inosine (inactive), but the 7-deaza modification renders the molecule resistant to ADA, significantly increasing plasma half-life.

Table 1: Comparative Structure-Activity Relationship (SAR)

Data synthesized from preclinical profiles of NITD008 and related analogs.

FeatureModificationEffect on PotencyEffect on StabilityKey Liability
3'-Position Ethynyl (-C≡CH)High (Steric block)NeutralHigh Mito-toxicity (Pol

)
Cyano (-CN)ModerateNeutralModerate Toxicity
Methyl (-CH3)Low (in this scaffold)NeutralLower Potency
Base 7-Deaza-AdenineNeutralHigh (ADA resistant)None directly
5'-Position Triphosphate (Active)Maximal Unstable (Cell impermeable)Requires intracellular kinases
Phosphoramidate (ProTide)High (Bypasses kinase)High (Prodrug)Liver accumulation (toxicity risk)

Mechanism of Action (MOA)

The 3'-CE-A scaffold functions as a nucleoside reverse transcriptase inhibitor (NRTI) equivalent for RNA viruses.

  • Cellular Uptake: The nucleoside enters the cell via equilibrative nucleoside transporters (ENTs).

  • Anabolic Phosphorylation: Host kinases (Adenosine Kinase -> Adenylate Kinase -> Nucleoside Diphosphate Kinase) sequentially phosphorylate the analog to its triphosphate form (3'-CE-ATP).

  • Competition: 3'-CE-ATP competes with natural ATP for the nucleotide binding site of the viral NS5 RdRp.

  • Incorporation & Termination: Once incorporated into the nascent viral RNA strand, the 3'-ethynyl group prevents the formation of the next phosphodiester bond (chain termination), halting viral genome replication.

Visualization: MOA Pathway

MOA_Pathway Extracellular Extracellular 3'-CE-A (Prodrug) MP 3'-CE-A-MP (Monophosphate) Extracellular->MP Nucleoside Transporter + Adenosine Kinase Cytoplasm Cytoplasm DP 3'-CE-A-DP (Diphosphate) MP->DP Adenylate Kinase TP 3'-CE-A-TP (Active Triphosphate) DP->TP NDP Kinase PolGamma Host Pol γ (Off-Target) TP->PolGamma Low Affinity (Side Effect) NS5 Viral NS5 RdRp (Target) TP->NS5 High Affinity Competition w/ ATP Mito Mitochondrial Matrix Mito_Tox Mitochondrial Dysfunction PolGamma->Mito_Tox Inhibition of mtDNA Synthesis ViralRep Viral Replication Complex (ER Membrane) RNA_Term Viral RNA Chain Termination NS5->RNA_Term Incorporation

Caption: Figure 1. Metabolic activation and dual-pathway interaction of 3'-CE-A. Note the bifurcation at the Triphosphate stage leading to both antiviral efficacy (NS5) and toxicity (Pol γ).

Chemical Synthesis Workflow

The synthesis of 3'-CE-A derivatives is complex, requiring the stereoselective introduction of the ethynyl group at the 3'-position of the ribose sugar before coupling with the nucleobase.

Core Strategy: The "Sugar-Modification First" Approach.

Step-by-Step Synthetic Protocol

Note: All reactions must be performed under an inert argon atmosphere.

  • Starting Material: 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose.[1]

  • Oxidation (The Ketone Intermediate):

    • Reagents: Pyridinium dichromate (PDC) or Swern oxidation conditions.

    • Process: Oxidize the 3-OH group to a ketone (3-ulose).

  • Ethynylation (The Critical Step):

    • Reagents: Ethynylmagnesium bromide (Grignard) or Lithium acetylide.

    • Mechanism: Nucleophilic attack on the 3-ketone.

    • Outcome: Formation of the 3-C-ethynyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose. Stereochemistry is controlled by the steric bulk of the acetonide protecting groups.

  • Coupling (Vorbrüggen Reaction):

    • Preparation: Convert the sugar to a 1-O-acetyl or 1-Cl donor.

    • Base: 7-Deaza-adenine (protected, e.g., N6-benzoyl).[1]

    • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

    • Process: Glycosylation yields the nucleoside.

  • Deprotection:

    • Reagents: Ammonia in methanol (removes benzoyl); Acidic hydrolysis (removes acetonides).

Visualization: Synthetic Pathway

Synthesis_Flow Start Diacetone-D-Glucose Oxidation Oxidation (PDC/Ac2O) Start->Oxidation Ketone 3-Ketose Intermediate Oxidation->Ketone Grignard Ethynyl-MgBr (Grignard) Ketone->Grignard EthynylSugar 3'-C-Ethynyl Sugar Grignard->EthynylSugar Coupling Vorbrüggen Coupling (Base + TMSOTf) EthynylSugar->Coupling ProtectedNucl Protected Nucleoside Coupling->ProtectedNucl Deprotect Deprotection (TFA / NH3) ProtectedNucl->Deprotect Final 3'-C-Ethynyladenosine (Target) Deprotect->Final

Caption: Figure 2.[2][3] Linear synthetic workflow for 3'-C-ethynyladenosine derivatives via the 3-ketose intermediate.

The Toxicity Bottleneck: Mitochondrial Pol γ

The primary failure mode for 3'-CE-A derivatives (specifically NITD008) is mitochondrial toxicity .

  • Mechanism: Human mitochondrial DNA polymerase

    
     (Pol 
    
    
    
    ) is less discriminatory than nuclear polymerases (Pol
    
    
    ). It inadvertently incorporates 3'-CE-ATP into mitochondrial DNA (mtDNA).
  • Consequence: Chain termination of mtDNA leads to depletion of mitochondrial enzymes (e.g., COX subunits), causing oxidative stress, lactic acidosis, and tissue necrosis (particularly in the liver and peripheral nerves).

  • Detection: In vitro assays using HepG2 cells grown in galactose (forcing oxidative phosphorylation) are standard for detecting this toxicity early.

Experimental Protocols

Protocol A: In Vitro Antiviral Efficacy (Dengue Replicon Assay)

Validates the antiviral potency of the synthesized compound.

  • Cell Line: BHK-21 cells stably harboring a DENV-2 luciferase replicon.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates (white, opaque for luminescence).
    
  • Treatment:

    • Prepare serial dilutions of the 3'-CE-A derivative in DMSO.

    • Add to cells (Final DMSO concentration < 0.5%).

    • Include NITD008 as a positive control and Ribavirin as a reference.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout:

    • Aspirate media.

    • Add Renilla luciferase substrate (e.g., EnduRen™).

    • Measure luminescence using a plate reader.[4]

  • Analysis: Plot dose-response curves to calculate EC₅₀ (Effective Concentration 50%).

Protocol B: Mitochondrial Toxicity Screening (Glu/Gal Assay)

Distinguishes between general cytotoxicity and mitochondrial toxicity.

  • Dual Setup: Seed HepG2 cells in two sets of plates.

    • Set A (Glycolytic): High Glucose (25 mM) media.

    • Set B (Oxidative): Galactose (10 mM) media (Glucose-free).

  • Treatment: Expose cells to compound for 72 hours.[4]

  • Rationale: Cells in galactose rely solely on mitochondria for ATP. Mitochondrial toxins will show a massive shift in toxicity (lower CC₅₀) in Galactose media compared to Glucose media.

  • Calculation: Calculate the Mitochondrial Safety Index (MSI) :

    
    
    
    • Interpretation: An MSI > 3 indicates significant mitochondrial liability.

References

  • Yin, Z., et al. (2009). "An adenosine nucleoside inhibitor of dengue virus."[2][4][5] Proceedings of the National Academy of Sciences, 106(48), 20435-20439.

  • Eldrup, A. B., et al. (2004). "Structure-Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase." Journal of Medicinal Chemistry, 47(9), 2283-2295.

  • Feng, J. Y., et al. (2016).[6] "Mitochondrial Toxicity of Nucleoside Analogs: Mechanisms and Assessment." Antiviral Research, 133, 1-13.

  • McGuigan, C., et al. (2010). "Phosphoramidate ProTides of the anticancer agent 3'-C-ethynyladenosine." Bioorganic & Medicinal Chemistry, 18(8), 2829-2835.

  • Lo, M. K., et al. (2016). "In vitro antiviral activity of adenosine analog NITD008 against tick-borne flaviviruses." Antiviral Research, 130, 46-49.

Sources

Technical Guide: Cellular Uptake and Metabolism of 3'-C-Ethynyladenosine (EAdo)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3'-C-Ethynyladenosine (EAdo) is a synthetic nucleoside analog designed to target hyperproliferative diseases, including specific viral infections and solid tumors. Structurally, it retains the adenine base and ribose sugar of adenosine but incorporates an ethynyl group (


) at the C-3' position.

This modification serves a dual purpose:

  • Potency : It acts as a chain terminator or steric inhibitor of RNA polymerases after intracellular phosphorylation.

  • Metabolic Challenge : The C-3' modification alters the sugar pucker, yet the molecule remains a substrate for Adenosine Deaminase (ADA) , leading to rapid inactivation.

This guide details the mechanistic pathways of EAdo uptake, its phosphorylation cascade (anabolism), its primary route of inactivation (catabolism), and the experimental frameworks required to validate these processes.

Cellular Uptake Mechanisms

Unlike lipophilic small molecules, EAdo is hydrophilic and requires specialized transporter proteins to cross the plasma membrane.

Transporter Systems

Uptake is mediated by two primary families of nucleoside transporters (NTs):

  • Equilibrative Nucleoside Transporters (ENTs) : Sodium-independent, passive facilitators.

    • hENT1 (SLC29A1) : The primary transporter for adenosine analogs. It is sensitive to inhibition by nitrobenzylthioinosine (NBMPR).

    • hENT2 (SLC29A2) : Lower affinity but higher capacity; accepts nucleobases as well.

  • Concentrative Nucleoside Transporters (CNTs) : Sodium-dependent, active symporters.

    • hCNT2 (SLC28A2) : Purine-selective transporter that actively pumps EAdo against its concentration gradient, critical in tissues with high CNT expression (e.g., intestinal epithelium, kidney, liver).

Kinetic Considerations

The influx of EAdo follows Michaelis-Menten kinetics. The rate of uptake (


) is defined by:


Where

is the extracellular concentration of EAdo.
  • High Affinity :

    
     (mediated by hCNT2/hENT1).
    
  • Low Affinity :

    
     (mediated by hENT2).
    

Intracellular Metabolism: The Activation vs. Inactivation War

Once inside the cytosol, EAdo faces a "metabolic bifurcation." It is either activated to its cytotoxic triphosphate form or inactivated by deamination.

Anabolic Activation (The Kinase Cascade)

To exert biological activity, EAdo must be phosphorylated to the triphosphate level (EAdo-TP).

  • First Phosphorylation (Rate-Limiting Step) :

    • Enzyme : Adenosine Kinase (AK) (EC 2.7.1.20).[1][2][3]

    • Reaction : EAdo + ATP

      
       EAdo-MP + ADP.
      
    • Insight : AK is substrate-inhibited by high concentrations of adenosine analogs. Overloading the system can paradoxically reduce activation efficiency.

  • Second Phosphorylation :

    • Enzyme : Adenylate Kinase or CMPK .

    • Reaction : EAdo-MP + ATP

      
       EAdo-DP + ADP.
      
  • Third Phosphorylation :

    • Enzyme : Nucleoside Diphosphate Kinase (NDPK) .

    • Reaction : EAdo-DP + ATP

      
       EAdo-TP + ADP.
      

Mechanism of Action : EAdo-TP competes with ATP for incorporation into nascent RNA strands by RNA Polymerases (I, II, III) . The 3'-ethynyl group causes steric clash or prevents the nucleophilic attack required for the next phosphodiester bond, leading to RNA chain termination and subsequent apoptosis.

Catabolic Inactivation (The ADA Problem)

The primary failure mode for EAdo is its susceptibility to deamination.

  • Enzyme : Adenosine Deaminase (ADA) (EC 3.5.4.4).[1]

  • Reaction : EAdo +

    
    
    
    
    
    3'-C-Ethynylinosine (EIno) +
    
    
    .
  • Consequence : EIno is generally non-cytotoxic and is effluxed from the cell. This rapid catabolism significantly reduces the intracellular half-life of the active drug.

  • Solution : Development of ADA-resistant analogs, such as 2-Fluoro-3'-C-ethynyladenosine , or the use of ADA inhibitors (e.g., Pentostatin) in experimental settings.

Visualization of Metabolic Pathways[2]

The following diagram illustrates the competing pathways of activation (anabolism) and inactivation (catabolism).

EAdo_Metabolism cluster_legend Legend Extracellular Extracellular EAdo Intracellular Intracellular EAdo Extracellular->Intracellular Uptake via hENT1/hCNT2 EAdoMP EAdo-MP (Monophosphate) Intracellular->EAdoMP Adenosine Kinase (Rate Limiting) EIno 3'-C-Ethynylinosine (Inactive) Intracellular->EIno Adenosine Deaminase (Deamination) EAdoDP EAdo-DP (Diphosphate) EAdoMP->EAdoDP Adenylate Kinase EAdoTP EAdo-TP (Active Triphosphate) EAdoDP->EAdoTP NDP Kinase RNA_Inhib RNA Synthesis Inhibition EAdoTP->RNA_Inhib Chain Termination EIno->Extracellular Efflux key1 Activation Pathway key2 Inactivation Pathway

Caption: Schematic of 3'-C-Ethynyladenosine cellular processing. Blue arrows indicate transport; green arrows indicate bioactivation (phosphorylation); red arrows indicate inactivation (deamination).

Experimental Protocols

Protocol: Measuring Cellular Uptake Kinetics

Objective : Determine


 and 

for EAdo uptake and identify transporter involvement.

Materials :

  • 
    -3'-C-Ethynyladenosine (Radiolabeled tracer).
    
  • Inhibitors: NBMPR (100 nM for hENT1 specific), Dipyridamole (Broad ENT inhibitor).

  • Stop Solution: Ice-cold PBS + 100

    
    M unlabeled adenosine.
    

Workflow :

  • Preparation : Seed cells (e.g., CCRF-CEM or HeLa) at

    
     cells/mL. Wash 2x with transport buffer (sodium-free buffer for ENT isolation; sodium-containing for total uptake).
    
  • Initiation : Add

    
    -EAdo at varying concentrations (0.1 – 100 
    
    
    
    M) to cell suspension at 22°C.
  • Termination : At rapid time points (e.g., 5s, 10s, 30s - "zero-trans" conditions), withdraw aliquots into 1 mL ice-cold Stop Solution.

  • Separation : Centrifuge through a specialized oil layer (dibutyl phthalate:mineral oil, 5:1) to separate cells from free radioligand (Oil-Stop Method).

  • Quantification : Lyse cell pellet in 1% Triton X-100; measure radioactivity via Liquid Scintillation Counting (LSC).

  • Analysis : Plot Initial Velocity (

    
    ) vs. Concentration (
    
    
    
    ) and fit to Michaelis-Menten equation.
Protocol: LC-MS/MS Profiling of Intracellular Metabolites

Objective : Quantify the ratio of active triphosphate (EAdo-TP) to inactive inosine metabolite (EIno).

Workflow :

  • Incubation : Treat cells with 10

    
    M EAdo for defined intervals (1h, 6h, 24h).
    
  • Extraction :

    • Wash cells 3x with ice-cold PBS.

    • Add 500

      
      L 70% Methanol (pre-cooled to -20°C) .
      
    • Incubate at -20°C for 30 min (precipitates proteins, extracts nucleotides).

    • Centrifuge at 14,000 x g for 15 min at 4°C.

  • Reconstitution : Evaporate supernatant under nitrogen; reconstitute in mobile phase (e.g., 10 mM Ammonium Acetate pH 9.0).

  • LC-MS/MS Analysis :

    • Column : Anion Exchange (SAX) or Porous Graphitic Carbon (Hypercarb) is essential for retaining polar triphosphates.

    • Mode : Negative Ion Mode (ESI-).

    • Transitions (MRM) : Monitor parent

      
       fragment transitions for EAdo-TP (e.g., 
      
      
      
      530
      
      
      159 [pyrophosphate]) and EIno (
      
      
      290
      
      
      hypoxanthine base).

Key Kinetic & Metabolic Parameters

ParameterValue / Range (Approx.)Biological Significance
Uptake

(hENT1)
20 - 50

M
Moderate affinity; requires efficient extracellular concentration.
Uptake

(hCNT2)
5 - 15

M
High affinity; drives accumulation in epithelial tissues.
Intracellular Half-life < 30 min (if ADA active)Rapid deamination limits efficacy in ADA-high tumors.
Predominant Metabolite 3'-C-EthynylinosineIndicator of metabolic instability.
Active Metabolite EAdo-TPRequired for cytotoxicity; typically <5% of total uptake.

References

  • Endo, Y., et al. (2007). "Development of an antitumor adenosine analog, 3'-ethynyladenosine." Nucleosides, Nucleotides and Nucleic Acids. Link

  • Van Calenbergh, S., et al. (2016). "Exploring the purine core of 3'-C-ethynyladenosine (EAdo) in search of novel nucleoside therapeutics." Bioorganic & Medicinal Chemistry Letters. Link

  • Hattori, H., et al. (2007). "Nucleoside transporter-mediated uptake of adenosine analogs." Molecular Pharmacology. Link

  • Galmarini, C. M., et al. (2001). "Nucleoside analogues: mechanisms of drug resistance and reversal strategies." Leukemia.[4] Link

  • Takeda, S., et al. (2014). "Structure-activity relationships of 3'-C-ethynyl nucleosides as antineoplastic agents." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for Click Chemistry with 3'-C-Ethynyladenosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Precision in Bioconjugation

In the landscape of modern drug discovery and chemical biology, the ability to selectively and efficiently conjugate molecules is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, provides a powerful toolkit for such molecular assembly, characterized by reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] At the heart of this chemical philosophy lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1][2] This reaction's remarkable efficiency and bioorthogonality have made it an indispensable tool for researchers.[1][3]

This document provides a detailed protocol for the application of CuAAC to 3'-C-Ethynyladenosine, a modified nucleoside with significant potential in the development of novel therapeutics and biochemical probes.[4][5] The ethynyl group at the 3'-position serves as a versatile handle for the attachment of a wide array of molecules, including fluorophores, affinity tags, and potential drug candidates, via click chemistry.[6][7]

The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a prime example of a click reaction, exhibiting a significant rate acceleration of up to 10⁸ compared to the uncatalyzed thermal reaction.[1] The reaction proceeds under mild conditions, is tolerant of a wide range of functional groups, and can often be performed in aqueous environments, making it ideal for biological applications.[1][8]

The catalytic cycle is initiated by the coordination of the copper(I) catalyst to the terminal alkyne of 3'-C-Ethynyladenosine. This is followed by the coordination of the azide-containing molecule. A key step involves the formation of a six-membered copper metallacycle intermediate, which then rearranges to form the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for subsequent cycles.[1]

CuAAC_Mechanism cluster_catalyst Catalyst System Ethynyladenosine 3'-C-Ethynyladenosine (Alkyne) Reaction_Mix Reaction Mixture Ethynyladenosine->Reaction_Mix Azide Azide-Molecule Azide->Reaction_Mix Cu_II Cu(II) Source (e.g., CuSO4) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Forms Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu_I Reduces Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes Cu_I->Reaction_Mix Triazole_Product 1,4-Disubstituted Triazole Product Reaction_Mix->Triazole_Product CuAAC Reaction Click_Chemistry_Workflow Start Start Reagent_Prep Reagent & Stock Solution Preparation Start->Reagent_Prep Reaction_Setup Reaction Setup: - 3'-C-Ethynyladenosine - Azide Molecule - THPTA & CuSO4 Reagent_Prep->Reaction_Setup Reaction_Initiation Initiate with Sodium Ascorbate Reaction_Setup->Reaction_Initiation Incubation Incubate at Room Temp (1-4 hours) Reaction_Initiation->Incubation Monitoring Monitor Reaction (TLC / LC-MS) Incubation->Monitoring Monitoring->Incubation Incomplete Purification Purification (RP-HPLC) Monitoring->Purification Reaction Complete Characterization Characterization (HRMS, NMR) Purification->Characterization End End Product Characterization->End

Sources

Application Note: Probing Viral RNA Synthesis with 3'-C-Ethynyladenosine (NITD008)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3'-C-Ethynyladenosine (commonly referred to as NITD008 ) is a highly potent adenosine nucleoside analog that functions as a chain terminator of viral RNA synthesis.[1] While its clinical development was halted due to safety signals, it remains a "gold standard" tool compound for studying the replication kinetics of Flaviviridae (Dengue, Zika, HCV), Caliciviridae (Norovirus), and Picornaviridae (Enterovirus). This application note details the protocols for utilizing NITD008 to dissect viral polymerase activity, determine the "Time-of-Addition" window for replication inhibitors, and assess mitochondrial liabilities associated with nucleoside analogs.

Part 1: Mechanism of Action & Experimental Rationale

The Chemistry of Chain Termination

NITD008 mimics adenosine but contains an ethynyl group (-C≡CH) at the 3'-carbon of the ribose ring. This modification is critical:

  • Metabolic Activation: Upon entry into the cell, host kinases phosphorylate the nucleoside sequentially to its active triphosphate form (NITD008-TP).

  • Polymerase Competition: The viral RdRp recognizes NITD008-TP as a substrate, competing with natural ATP.

  • Steric Blockade: Once incorporated into the nascent RNA chain, the 3'-ethynyl group induces a conformational clash or prevents the formation of the phosphodiester bond with the next incoming nucleotide, effectively terminating RNA synthesis.

Visualizing the Pathway

The following diagram illustrates the intracellular activation and interference pathway of NITD008.

MOA_Pathway NITD NITD008 (Nucleoside) MP NITD008-MP (Monophosphate) NITD->MP Host Kinases (Adenosine Kinase) DP NITD008-DP (Diphosphate) MP->DP CMPK TP NITD008-TP (Active Triphosphate) DP->TP NDPK RdRp Viral RdRp (Polymerase Complex) TP->RdRp Competes with ATP RNA Nascent Viral RNA RdRp->RNA Incorporation Term CHAIN TERMINATION (Replication Halted) RNA->Term 3'-Ethynyl Blockade

Figure 1: Metabolic activation of NITD008 from prodrug to active chain terminator.

Part 2: Experimental Protocols

Protocol A: Determination of Antiviral Efficacy (EC50)

Objective: Quantify the potency of NITD008 against a specific viral target using a cell-based assay.

Materials:

  • Compound: NITD008 (dissolved in 100% DMSO to 10 mM stock).

  • Cells: Permissive cell line (e.g., Vero E6 for Zika/Dengue; HuH-7 for HCV).

  • Readout: Plaque Assay (Gold Standard) or RT-qPCR.

Step-by-Step Methodology:

  • Seeding: Seed cells in 24-well plates (for plaque assay) or 96-well plates (for qPCR) to achieve 80-90% confluency overnight.

  • Compound Preparation: Prepare a serial dilution of NITD008 in culture media.

    • Range: 0.01 µM to 50 µM (typical EC50 is 0.5–2.0 µM).

    • Control: DMSO vehicle control (final concentration <0.5%).

  • Infection: Remove media and wash cells with PBS. Inoculate with virus at a Multiplicity of Infection (MOI) of 0.[2]1. Incubate for 1 hour at 37°C to allow adsorption.

  • Treatment: Remove viral inoculum.[2] Wash 2x with PBS to remove unbound virus. Add media containing the specific concentration of NITD008.

  • Incubation: Incubate for 48–72 hours (virus dependent).

  • Analysis:

    • Plaque Assay: Fix with formaldehyde, stain with crystal violet, count plaques.

    • qPCR: Extract RNA, perform RT-qPCR for viral genome equivalents.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive the EC50 using non-linear regression.

Protocol B: Time-of-Addition (TOA) Assay

Objective: Confirm that NITD008 acts at the replication stage (post-entry) rather than preventing viral attachment or entry.

Rationale:

  • Entry Inhibitors: Effective only if added during or before the first hour (t=0).

  • Replication Inhibitors (NITD008): Effective even if added hours after infection, as long as RNA synthesis is ongoing.

Workflow Diagram:

TOA_Workflow cluster_addition Drug Addition Time Points Start Virus Adsorption (t = -1 hr) T0 t = 0 hr (Wash & Add Media) Start->T0 Add_Neg2 Add Drug at -1h (Pre-treatment) Start->Add_Neg2 Add_0 Add Drug at 0h (Co-treatment) T0->Add_0 Add_4 Add Drug at +4h (Post-entry) T0->Add_4 Add_12 Add Drug at +12h (Late Stage) T0->Add_12 Result Harvest at 24h Measure Viral Titer Add_4->Result Inhibition Expected (Replication Stage) Add_12->Result Reduced Efficacy (Replication Advanced)

Figure 2: Time-of-Addition logic. NITD008 retains efficacy when added at t=4h, confirming post-entry mechanism.

Methodology:

  • Infect all wells synchronously (t=-1h).

  • Wash cells at t=0h.

  • Add NITD008 (at 10x EC50 concentration) to specific wells at designated time points: -1h, 0h, 2h, 4h, 8h, 12h post-infection.

  • Harvest supernatants at 24h and quantify virus.

  • Interpretation: If NITD008 inhibits virus when added at t=4h, it confirms the target is intracellular replication (RdRp), not entry.

Protocol C: Mitochondrial Toxicity Assessment (Glu/Gal Switch)

Objective: Distinguish specific mitochondrial toxicity from general cytotoxicity. This is critical for nucleoside analogs, as they can inhibit host mitochondrial DNA polymerase


.

Mechanism:

  • Glucose Media: Cells generate ATP via glycolysis (Warburg effect), masking mitochondrial defects.

  • Galactose Media: Cells are forced to rely on oxidative phosphorylation (OXPHOS).[3][4] Mitochondrial toxins become significantly more potent in galactose.

Steps:

  • Seed Cells: Use HepG2 cells in two sets of plates.

    • Set A: High Glucose media (25 mM).

    • Set B: Galactose media (10 mM Galactose, Glucose-free).

  • Treatment: Treat both sets with serial dilutions of NITD008 for 24–48 hours.

  • Viability Assay: Measure cell viability (e.g., CellTiter-Glo or MTT).

  • Analysis: Calculate CC50 for both conditions.

    • Mitochondrial Tox Index:

      
      [4][5]
      
    • Result: A ratio >3 indicates specific mitochondrial toxicity.[3][5][6] (NITD008 often shows a ratio >1, indicating potential off-target effects on host polymerases).

Part 3: Data Analysis & Troubleshooting

Expected Results Summary
ParameterTypical Value (Dengue/Zika)Interpretation
EC50 0.5 – 2.0 µMHighly potent antiviral activity.
CC50 (Vero) > 50 µMGood therapeutic window in vitro.
TOA Window Effective up to 12h p.i.Confirms replication complex targeting.
Glu/Gal Ratio > 3.0Indicates mitochondrial liability (preclinical safety flag).[6]
Troubleshooting Guide
  • High Background in qPCR: Ensure DNase treatment of RNA extracts if using a crude lysate. NITD008 inhibits synthesis, so carryover plasmid/input virus can skew results.

  • Precipitation: NITD008 is hydrophobic. Ensure DMSO stock is fully dissolved and do not exceed 0.5% DMSO in cell culture, as DMSO alone can affect viral entry.

  • Lack of Potency: Verify the cell line expresses the necessary kinases (Adenosine Kinase) to phosphorylate the prodrug. Some quiescent primary cells may not phosphorylate nucleosides efficiently.

References

  • Yin, Z., et al. (2009). An adenosine nucleoside inhibitor of dengue virus. Proceedings of the National Academy of Sciences. [Link]

  • Lo, M. K., et al. (2016). Inhibition of Enterovirus 71 by Adenosine Analog NITD008. Antimicrobial Agents and Chemotherapy. [Link]

  • Deng, J., et al. (2016). Adenosine Analog NITD008 Is a Potent Inhibitor of Zika Virus. Open Forum Infectious Diseases. [Link]

  • Rocha-Pereira, J., et al. (2013). The Adenosine Analogue NITD008 has Potent Antiviral Activity against Human and Animal Caliciviruses. Viruses.[1][2][7][8][9][10][11] [Link][1][3][4][9][12][13]

  • Marroquin, L. D., et al. (2007). Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants. Toxicological Sciences. [Link]

Sources

Application Note: Mechanistic Profiling of 3'-C-Ethynyladenosine (3'-CEAd) in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3'-C-Ethynyladenosine (3'-CEAd) is a synthetic nucleoside analog structurally modified at the sugar moiety.[1] Unlike 2'-modified analogs (often used as antivirals), the 3'-ethynyl modification directly targets the 3'-hydroxyl group essential for phosphodiester bond formation during nucleic acid chain elongation. While 3'-CEAd exhibits potent anti-proliferative activity against various human tumor cell lines, its utility is frequently compromised by rapid deamination via Adenosine Deaminase (ADA) .

This Application Note provides a rigorous framework for studying 3'-CEAd in vitro. It moves beyond standard cytotoxicity to address the specific handling requirements of adenosine analogs (ADA inhibition) and validates its primary mechanism of action: RNA/DNA chain termination .

Key Mechanistic Insight

3'-CEAd acts as a "Trojan Horse." It enters the cell via nucleoside transporters (ENTs), is phosphorylated to its triphosphate form (3'-CEAd-TP), and competes with natural ATP for incorporation by polymerases. Once incorporated, the steric bulk and chemical modification at the 3'-position prevent the addition of the next nucleotide, causing obligate chain termination , transcription arrest, and subsequent apoptosis.

Mechanism of Action (MOA) Pathway

The following diagram illustrates the intracellular metabolism of 3'-CEAd, highlighting the critical "inactivation shunt" by Adenosine Deaminase (ADA) which researchers must control for.

MOA_Pathway Extracellular Extracellular 3'-CEAd ENT Nucleoside Transporter (ENT1/2) Extracellular->ENT Intracellular Intracellular 3'-CEAd ENT->Intracellular ADA Adenosine Deaminase (ADA) Intracellular->ADA Rapid Deamination Kinase Adenosine Kinase (ADK) Intracellular->Kinase Phosphorylation Inactive Inactive Metabolite (3'-Ethynylinosine) ADA->Inactive Loss of Potency MP 3'-CEAd-MP Kinase->MP TP 3'-CEAd-TP (Active Triphosphate) MP->TP Polymerase RNA/DNA Polymerase TP->Polymerase Competition with ATP Termination Chain Termination (Transcription Arrest) Polymerase->Termination Incorporation Apoptosis Apoptosis (Cell Death) Termination->Apoptosis

Figure 1: Intracellular metabolism of 3'-CEAd. Note the competition between activation (Kinase) and inactivation (ADA). In vitro experiments often require ADA inhibitors to maintain drug potency.

Experimental Protocols

Protocol 1: Cytotoxicity Profiling with ADA Control

Objective: Determine the IC50 of 3'-CEAd in cancer cell lines (e.g., HeLa, MCF-7, HL-60) while controlling for enzymatic degradation.

Expert Insight: Many researchers fail to observe potency with adenosine analogs because Fetal Bovine Serum (FBS) contains adenosine deaminase (ADA). You must either use heat-inactivated serum (which may not fully eliminate ADA) or supplement with an ADA inhibitor like EHNA or Pentostatin .

Materials:
  • Compound: 3'-C-Ethynyladenosine (dissolved in 100% DMSO to 10 mM stock).

  • ADA Inhibitor: Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) hydrochloride.

  • Assay Reagent: CCK-8 or MTT.

  • Cells: HeLa (Cervical Cancer) or HL-60 (Leukemia).

Procedure:
  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL media. Incubate for 24 hours.

  • ADA Blockade: Pre-treat half the plate with 10 µM EHNA for 1 hour. This inhibits extracellular and intracellular ADA.

  • Treatment: Prepare serial dilutions of 3'-CEAd (0.01 µM to 100 µM). Add to wells (keeping DMSO < 0.5%).

    • Group A: 3'-CEAd only.

    • Group B: 3'-CEAd + 10 µM EHNA.

  • Incubation: Incubate for 72 hours . (Nucleoside analogs act during S-phase or transcription; 24h is often insufficient).

  • Readout: Add 10 µL CCK-8 reagent, incubate 2 hours, read Absorbance at 450 nm.

  • Analysis: Fit data to a non-linear regression model (Log(inhibitor) vs. response).

Expected Data:

Condition Cell Line IC50 (Estimated) Interpretation
3'-CEAd Only HeLa > 50 µM High degradation by serum/cellular ADA reduces potency.

| 3'-CEAd + EHNA | HeLa | 0.5 - 2.0 µM | True potency revealed upon protecting the compound. |

Protocol 2: Visualization of RNA Synthesis Inhibition (Click Chemistry)

Objective: Confirm that 3'-CEAd acts as a chain terminator by visualizing the global shutdown of nascent RNA synthesis.

Methodology: This assay uses 5-Ethynyl Uridine (EU) , an RNA analog.[2][3][4][5] If 3'-CEAd effectively terminates transcription, the incorporation of EU into nascent RNA will be significantly reduced compared to controls.

RNA_Assay Step1 1. Drug Treatment Treat cells with 3'-CEAd (IC90 conc.) Time: 4-12 Hours Step2 2. EU Pulse Labeling Add 1 mM 5-Ethynyl Uridine (EU) Incubate 1 Hour Step1->Step2 Step3 3. Fixation & Permeabilization 3.7% Formaldehyde -> 0.5% Triton X-100 Step2->Step3 Step4 4. Click Reaction CuSO4 + Alexa Fluor Azide (Covalent bond to EU-RNA) Step3->Step4 Step5 5. Imaging Fluorescence Microscopy (Measure Signal Intensity) Step4->Step5

Figure 2: Workflow for validating transcriptional arrest using Click Chemistry.

Procedure:
  • Pulse: Treat cells with 3'-CEAd (at 5x IC50 concentration) for 6–12 hours.

  • Label: Add 5-Ethynyl Uridine (EU) to the media (final 1 mM) for the last hour of treatment.

  • Fix: Remove media, wash with PBS, fix with 3.7% Formaldehyde (15 min).[4]

  • Permeabilize: Wash, then add 0.5% Triton X-100 in PBS (15 min).

  • Click Reaction: Prepare a reaction cocktail containing:

    • Tris Buffer

    • CuSO4 (Catalyst)

    • Alexa Fluor 488-Azide (Fluorophore)

    • Ascorbic Acid (Reducing agent - add last).

  • Stain: Add cocktail to cells for 30 min in the dark.

  • Image: Wash and image.[4]

    • Control Cells: Bright green nuclear fluorescence (active transcription).

    • 3'-CEAd Treated: Dim/Absent fluorescence (transcription arrest).

Protocol 3: Apoptosis Detection (Annexin V / PI)

Objective: Distinguish between cytostasis (growth arrest) and cytotoxicity (cell death).

  • Harvest: Collect cells treated with 3'-CEAd (48h) via trypsinization (include floating cells).

  • Wash: Wash 2x with cold PBS.

  • Stain: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate: 15 min at RT in the dark.

  • Flow Cytometry:

    • Q3 (Annexin-/PI-): Live cells.

    • Q4 (Annexin+/PI-): Early Apoptosis (Primary mechanism of 3'-CEAd).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

References

  • Hattori, H., et al. (1998). "Synthesis and cytostatic activity of 3'-C-ethynyl- and 3'-C-ethynyl-3'-deoxy-adenosine." Journal of Medicinal Chemistry.

  • Galmarini, C. M., et al. (2001). "Nucleoside analogues: mechanisms of drug resistance and reversal strategies."[6] Leukemia.[6]

  • Tredwell, M., et al. (2019). "Biosynthetic incorporation of 5-ethynyluridine into RNA: A new tool for transcriptional profiling." ChemBioChem.

  • Parker, W. B. (2009). "Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer." Chemical Reviews.

  • Thermo Fisher Scientific. "Click-iT™ RNA Alexa Fluor™ 488 Imaging Kit Protocol."

Sources

Application Notes & Protocols: Evaluating the Antiviral Activity of 3'-C-Ethynyladenosine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals investigating novel antiviral therapeutics.

Introduction: The Therapeutic Potential of 3'-C-Ethynyladenosine

3'-C-Ethynyladenosine (EAdo) is a synthetic nucleoside analog that has emerged as a compound of significant interest in the field of antiviral research. As a derivative of adenosine, its structure is designed to interfere with viral replication processes, making it a promising candidate for the development of broad-spectrum antiviral drugs. Nucleoside analogs represent a cornerstone of antiviral therapy, and understanding the specific activity and mechanism of novel compounds like EAdo is critical for advancing new treatments against a range of viral pathogens.

This guide provides a comprehensive overview of the antiviral activity of 3'-C-Ethynyladenosine, with a particular focus on its efficacy against viruses within the Flaviviridae family. We will delve into its mechanism of action, present its known antiviral spectrum, and provide detailed, field-proven protocols for its evaluation in a laboratory setting. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for researchers aiming to explore the therapeutic potential of this compound.

Mechanism of Action: A Chain-Terminating Approach to Viral Inhibition

The antiviral activity of most nucleoside analogs, including 3'-C-Ethynyladenosine, is predicated on their ability to be recognized and processed by viral enzymes while ultimately halting the replication of the viral genome.[1][2] This process can be broken down into several key steps:

  • Cellular Uptake and Phosphorylation: EAdo enters the host cell, where it is sequentially phosphorylated by host cell kinases to its active triphosphate form, EAdo-triphosphate (EAdo-TP).[3] This metabolic activation is a critical prerequisite for its antiviral function. The efficiency of this conversion can influence the compound's potency in different cell types.

  • Incorporation by Viral Polymerase: The viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for replicating the viral RNA genome, mistakes EAdo-TP for its natural counterpart, adenosine triphosphate (ATP).

  • Chain Termination: Upon incorporation of EAdo-TP into the nascent viral RNA strand, the presence of the 3'-ethynyl group acts as a chain terminator. This modification prevents the formation of the subsequent phosphodiester bond, thereby prematurely halting the elongation of the viral RNA.[3] This abrupt termination of RNA synthesis is the primary mechanism by which EAdo exerts its antiviral effect.

The causality behind this experimental choice of targeting the viral polymerase lies in its essential role in the viral life cycle and its distinctness from host cell polymerases, which offers a degree of selectivity and reduces potential toxicity.

Mechanism_of_Action EAdo 3'-C-Ethynyladenosine (EAdo) Host_Kinases Host Cell Kinases EAdo->Host_Kinases Enters Host Cell EAdo_TP EAdo-Triphosphate (EAdo-TP) Viral_RdRp Viral RNA-Dependent RNA Polymerase (RdRp) EAdo_TP->Viral_RdRp Competitive Substrate Host_Kinases->EAdo_TP Phosphorylation Viral_RNA Elongating Viral RNA Viral_RdRp->Viral_RNA Incorporation Terminated_RNA Terminated Viral RNA Viral_RNA->Terminated_RNA Chain Termination

Caption: Mechanism of 3'-C-Ethynyladenosine antiviral activity.

Antiviral Spectrum and In Vitro Efficacy

3'-C-Ethynyladenosine has demonstrated notable activity against a range of RNA viruses, particularly those belonging to the Flaviviridae family, which includes significant human pathogens.

Target Viruses:
  • Dengue Virus (DENV): All four serotypes of DENV are a primary target for EAdo.[3]

  • Zika Virus (ZIKV): EAdo has shown inhibitory effects against ZIKV.[4][5]

  • West Nile Virus (WNV): The compound is also effective against WNV.[4][5]

  • Yellow Fever Virus (YFV): Activity has been observed against YFV.[6]

  • Hepatitis C Virus (HCV): As a member of the Flaviviridae family, HCV is also a potential target.[3]

  • Vaccinia Virus: EAdo and its 2,6-diaminopurine analogue have shown inhibitory activity against the vaccinia virus.[7]

The table below summarizes the reported in vitro efficacy and cytotoxicity of 3'-C-Ethynyladenosine and related compounds against various viruses. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
3'-C-Ethynyladenosine Dengue Virus (DENV)-0.7>100>142[3]
3'-C-Ethynyladenosine Vaccinia Virus-0.31--[7]
3'-deoxy-3'-fluoroadenosine Tick-borne Encephalitis Virus (TBEV)Neural & Extraneural1.1 ± 0.1>25>22.7[4][5]
3'-deoxy-3'-fluoroadenosine Zika Virus (ZIKV)Neural & Extraneural4.7 ± 1.5>25>5.3[4][5]
3'-deoxy-3'-fluoroadenosine West Nile Virus (WNV)Neural & Extraneural->25-[4][5]

Note: Data for related compounds are included to provide a broader context of adenosine analogs' activity against flaviviruses.

Experimental Protocols

The following protocols provide a systematic approach to evaluating the antiviral activity of 3'-C-Ethynyladenosine. It is imperative to perform these experiments with appropriate biological safety precautions and controls.

Core Workflow for Antiviral Compound Screening

Experimental_Workflow cluster_0 Phase 1: In Vitro Assays Cell_Culture 1. Cell Line Maintenance Cytotoxicity 2. Cytotoxicity Assay (e.g., MTT/CCK-8) Cell_Culture->Cytotoxicity Antiviral 3. Antiviral Assay (e.g., Yield Reduction) Cell_Culture->Antiviral Data_Analysis 4. Data Analysis (EC50, CC50, SI) Cytotoxicity->Data_Analysis Antiviral->Data_Analysis

Caption: General workflow for in vitro evaluation of antiviral compounds.

Protocol 1: Cytotoxicity Assay

Principle: Before assessing antiviral activity, it is crucial to determine the concentration range of EAdo that is non-toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • Selected host cell line (e.g., Vero, Huh-7, A549)

  • Complete cell culture medium

  • 3'-C-Ethynyladenosine (EAdo) stock solution

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of EAdo in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium (no compound) as a negative control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of your planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).

Protocol 2: Viral Yield Reduction Assay

Principle: This assay quantifies the reduction in the production of infectious virus particles in the presence of the test compound.[9][10][11] It is a robust method for determining antiviral efficacy.

Materials:

  • Host cell line

  • Virus stock with a known titer (PFU/mL or TCID50/mL)

  • 3'-C-Ethynyladenosine

  • 24-well or 96-well cell culture plates

  • Serum-free medium for infection

  • Complete medium for incubation

Procedure:

  • Cell Seeding: Seed host cells in a 24-well plate and grow to 90-100% confluency.

  • Infection: Aspirate the medium and infect the cells with the virus at a specified multiplicity of infection (MOI, e.g., 0.1 to 1) in a small volume of serum-free medium. Allow the virus to adsorb for 1-2 hours at 37°C.[12]

  • Compound Treatment: After adsorption, remove the viral inoculum and wash the cells gently with PBS. Add complete medium containing serial dilutions of EAdo (at non-toxic concentrations determined from the cytotoxicity assay). Include a no-compound virus control.

  • Incubation: Incubate the plate for a full viral replication cycle (e.g., 24-72 hours, depending on the virus).

  • Harvesting: At the end of the incubation period, harvest the supernatant (containing progeny virus) from each well. For some viruses, a freeze-thaw cycle may be necessary to release intracellular virions.

  • Titration of Progeny Virus: Determine the viral titer in each harvested sample using a standard titration method, such as a plaque assay or a TCID50 assay on fresh cell monolayers.

  • Data Analysis: Calculate the viral yield (titer) for each compound concentration and compare it to the virus control. The 50% effective concentration (EC50) is the concentration of EAdo that reduces the viral yield by 50%.

Protocol 3: Replicon Assay (Mechanism of Action)

Principle: A viral replicon is a genetically engineered viral genome that can replicate within a host cell but cannot produce infectious particles. It often contains a reporter gene (e.g., luciferase or GFP) whose expression is dependent on viral RNA replication. This assay specifically measures the inhibition of RNA synthesis, providing strong evidence for the compound's mechanism of action.[3][13]

Materials:

  • A stable cell line harboring a viral replicon (e.g., HCV or DENV replicon cells)

  • 3'-C-Ethynyladenosine

  • 96-well plates

  • Reporter gene assay system (e.g., luciferase assay kit)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the replicon-harboring cells into a 96-well plate.

  • Compound Addition: Add serial dilutions of EAdo to the cells.

  • Incubation: Incubate for 48-72 hours to allow for replicon replication and reporter protein expression.

  • Reporter Gene Assay: Lyse the cells and perform the reporter gene assay according to the manufacturer's instructions (e.g., add luciferase substrate and measure luminescence).

  • Data Analysis: The reporter signal is directly proportional to the level of viral RNA replication. Calculate the percentage of inhibition for each compound concentration relative to the untreated control to determine the EC50.

Conclusion

3'-C-Ethynyladenosine is a potent nucleoside analog with significant antiviral activity, particularly against flaviviruses. Its mechanism as a chain terminator of viral RNA synthesis makes it a compelling candidate for further preclinical and clinical development. The protocols outlined in this guide provide a robust framework for researchers to accurately assess its efficacy and mechanism of action in a laboratory setting. By carefully determining the cytotoxicity, antiviral potency, and selectivity index, the therapeutic potential of 3'-C-Ethynyladenosine can be thoroughly evaluated.

References

  • Triaryl Pyrazoline Compound Inhibits Flavivirus RNA Replication. (n.d.). PMC.
  • Effective inhibition of dengue virus replication using 3′UTR-targeted Vivo-Morpholinos. (2024). Name of Publication.
  • Exploring the purine core of 3'-C-ethynyladenosine (EAdo) in search of novel nucleoside therapeutics. (2016). PubMed.
  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (n.d.). PMC.
  • Synthesis of 3-deazaneplanocin A, a powerful inhibitor of S-adenosylhomocysteine hydrolase with potent and selective in vitro and in vivo antiviral activities. (1989). PubMed.
  • 7-Deaza-7-Fluoro-2'-C-Methyladenosine Inhibits Zika virus Infection and Viral-induced Neuroinflammation. (2025). ResearchGate.
  • Inhibition of flavivirus surface E antigen expression by 3′-deoxy+3 - ResearchGate. (n.d.). ResearchGate.
  • Antiviral Drugs Mechanisms of Action, Animation. (2020). YouTube.
  • Antiviral Agents in Development for Zika Virus Infections. (n.d.). MDPI.
  • Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. (n.d.). PMC.
  • Antiviral Activity of Compound L3 against Dengue and Zika Viruses In Vitro and In Vivo. (n.d.). MDPI.
  • Synthesis and antiviral activity of 3'-C-branched-3'-deoxy analogues of adenosine. (1996). PubMed.
  • Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. (n.d.). PMC.
  • The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model. (2016). PubMed.
  • Inhibition of Dengue Virus RNA Synthesis by an Adenosine Nucleoside. (n.d.). PMC.
  • Virus Yield Reduction Assay. (n.d.). Creative Diagnostics.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Cytotoxicity Assay Protocol. (2024). protocols.io.
  • Synthesis and anti-HCV activity of 3',4'-oxetane nucleosides. (2010). PubMed.
  • The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model. (n.d.). Research journals.
  • In vitro methods for testing antiviral drugs. (n.d.). PMC.
  • Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses. (2021). PubMed.
  • Three-Dimensional In Vitro Cell Culture Models for Efficient Drug Discovery: Progress So Far and Future Prospects. (n.d.). MDPI.
  • In Vitro Antiviral Testing. (n.d.). IAR | USU.
  • MTT assay protocol. (n.d.). Abcam.
  • Establishing three-dimensional cell culture models to measure biotransformation and toxicity. (2018). Source.
  • Virus Yield Reduction Assay Service. (2023). Labinsights.
  • Inhibition of Dengue Virus by an Ester Prodrug of an Adenosine Analog. (2025). ResearchGate.
  • 7-Deaza-7-fluoro-2'-C-methyladenosine inhibits Zika virus infection and viral-induced neuroinflammation. (n.d.). PubMed.
  • Antiviral activity of the adenosine analogue BCX4430 against West Nile virus and tick-borne flaviviruses. (2017). PubMed.
  • Association of Hepatitis C Virus Replication with the Catecholamine Biosynthetic Pathway. (n.d.). Source.
  • An Estimation of the Antiviral Activity and Toxicity of Biologically Active Substances Obtained from the Raw Materials of Artemisia cina Berg. In Vitro and In Vivo. (n.d.). MDPI.
  • A Hepatitis C Virus (HCV) Vaccine Comprising Envelope Glycoproteins gpE1/gpE2 Derived from a Single Isolate Elicits Broad Cross-Genotype Neutralizing Antibodies in Humans. (n.d.). PLOS.
  • 3D cell culture models: how to obtain and characterize the main models. (n.d.). PMC.
  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
  • Antiviral Potential of Small Molecules Cordycepin, Thymoquinone, and N6, N6-Dimethyladenosine Targeting SARS-CoV-2 Entry Protein ADAM17. (n.d.). MDPI.
  • Virus yield reduction assay. Demonstration of EAV titers in the absence... (n.d.). ResearchGate.
  • A Microtiter Virus Yield Reduction Assay for the Evaluation of Antiviral Compounds Against Human Cytomegalovirus and Herpes Simplex Virus. (1990). PubMed.
  • Three-Dimensional Rotating Wall Vessel-Derived Cell Culture Models for Studying Virus-Host Interactions. (n.d.). MDPI.
  • HCV drug discovery aimed at viral eradication. (n.d.). PMC.
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  • In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. (n.d.). Source.
  • Sulforaphane Suppresses Hepatitis C Virus Replication by Up-Regulating Heme Oxygenase-1 Expression through PI3K/Nrf2 Pathway. (2016). ResearchGate.
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Application Notes and Protocols for 3'-C-Ethynyladenosine (3'-EA) Labeling of Nascent RNA

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling RNA Dynamics with 3'-C-Ethynyladenosine

The transcriptome is a dynamic landscape, constantly being reshaped by the synthesis, processing, and degradation of RNA molecules. To understand these fundamental processes, researchers require tools that can capture a snapshot of newly synthesized RNA. Metabolic labeling with nucleoside analogs has emerged as a powerful strategy for this purpose. 3'-C-Ethynyladenosine (3'-EA) is an adenosine analog that can be metabolically incorporated into nascent RNA transcripts. The ethynyl group serves as a bioorthogonal handle, allowing for the subsequent detection and capture of the labeled RNA through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental workflow for labeling cellular RNA with 3'-EA. We will delve into the underlying principles, provide detailed protocols for labeling and detection, discuss critical considerations such as cytotoxicity, and offer guidance on downstream applications and troubleshooting.

The Principle of 3'-EA Labeling

The workflow is a two-step process. First, 3'-EA is introduced to cells in culture. It is taken up by the cells, likely through nucleoside transporters, and is subsequently phosphorylated to its triphosphate form, 3'-EA-TP. Cellular RNA polymerases then recognize 3'-EA-TP as a substrate and incorporate it into newly transcribed RNA molecules in place of adenosine.

In the second step, the ethynyl group on the incorporated 3'-EA is detected. This is achieved through a click reaction with an azide-containing molecule. This molecule can be a fluorophore for imaging applications or a biotin tag for enrichment and subsequent downstream analysis, such as next-generation sequencing.

Core Experimental Workflow

The following diagram illustrates the key steps in the 3'-EA labeling and detection workflow.

experimental_workflow cluster_0 PART 1: Metabolic Labeling cluster_1 PART 2: Detection of Labeled RNA A Cell Culture (Select appropriate cell line) B Determine Optimal 3'-EA Concentration (Cytotoxicity Assay) A->B 1. Seed cells C Metabolic Labeling (Incubate cells with 3'-EA) B->C 2. Treat with 3'-EA range D Cell Fixation & Permeabilization (For Imaging) C->D Proceed to Imaging G RNA Isolation (For Enrichment) C->G Proceed to Enrichment E Click Reaction (e.g., with fluorescent azide) D->E 3a. F Imaging (Fluorescence Microscopy) E->F 4a. H Click Reaction (with biotin-azide) G->H 3b. I Enrichment of Labeled RNA (Streptavidin beads) H->I 4b. J Downstream Analysis (e.g., RT-qPCR, RNA-Seq) I->J 5b.

Figure 1: A high-level overview of the 3'-C-Ethynyladenosine (3'-EA) labeling workflow.

PART 1: Metabolic Labeling

A. Cell Culture and Selection

A variety of mammalian cell lines can be used for 3'-EA labeling. The choice of cell line will depend on the specific research question. It is recommended to start with a cell line that is well-characterized in your laboratory.

B. Determining the Optimal 3'-EA Concentration: The Cytotoxicity Assay

3'-C-ethynyladenosine has been reported to exhibit pronounced cytostatic activity[1]. Therefore, it is crucial to determine the optimal concentration that allows for sufficient labeling without inducing significant cell death or altering cellular physiology. An MTT assay or a similar cell viability assay is recommended.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.

  • Treatment: The following day, treat the cells with a range of 3'-EA concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only control (e.g., DMSO or PBS).

  • Incubation: Incubate the cells for a period that reflects your intended labeling time (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium rings of MTT, forming a dark blue formazan crystal[2].

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell growth). For metabolic labeling, it is advisable to use a concentration well below the IC50 that still provides a detectable signal.

ParameterRecommended Starting Range
Cell Density5,000 - 10,000 cells/well (96-well plate)
3'-EA Concentration Range0.1, 0.5, 1, 5, 10, 25, 50, 100 µM
Incubation Time24 hours
MTT Reagent10 µL of 5 mg/mL solution per well
Solubilization Solution100 µL per well

Table 1: Recommended parameters for an initial MTT cytotoxicity assay with 3'-EA.

C. Metabolic Labeling of Nascent RNA

Once the optimal, sub-toxic concentration of 3'-EA is determined, you can proceed with the metabolic labeling of your cells.

Protocol: Metabolic Labeling with 3'-EA

  • Cell Culture: Culture your cells to the desired confluency in the appropriate culture vessel.

  • Labeling: Replace the culture medium with fresh medium containing the pre-determined optimal concentration of 3'-EA.

  • Incubation: Incubate the cells for the desired labeling period. The incubation time can be varied to study RNA synthesis over different time scales (e.g., short pulses of 1-4 hours to label newly transcribed RNA, or longer periods for steady-state labeling).

  • Cell Harvesting: After incubation, harvest the cells for downstream applications. For imaging, proceed to cell fixation. For RNA enrichment, proceed to RNA isolation.

PART 2: Detection of Labeled RNA

The ethynyl group on the incorporated 3'-EA allows for its detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

For Imaging Applications

Protocol: Click Chemistry for Fluorescence Imaging

  • Cell Fixation: Wash the cells grown on coverslips with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Prepare the click reaction cocktail. A typical cocktail includes a fluorescent azide (e.g., Alexa Fluor 488 azide), a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to improve reaction efficiency and reduce cytotoxicity.

  • Incubation: Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells with PBS.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA stain like DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.

ReagentFinal Concentration
Fluorescent Azide1-10 µM
Copper(II) Sulfate100-200 µM
Sodium Ascorbate1-5 mM
TBTA100 µM

Table 2: A representative click reaction cocktail for fluorescence imaging.

For Enrichment Applications

Protocol: Click Chemistry for Biotinylation and Enrichment

  • RNA Isolation: Isolate total RNA from the 3'-EA labeled cells using a standard RNA extraction method (e.g., TRIzol reagent).

  • Click Reaction: In a microcentrifuge tube, perform the click reaction on the isolated RNA. The reaction cocktail will be similar to the one for imaging, but a biotin-azide conjugate is used instead of a fluorescent azide.

  • RNA Precipitation: After the click reaction, precipitate the RNA to remove excess reagents. This can be done using ethanol or isopropanol precipitation.

  • Enrichment: Resuspend the biotinylated RNA and incubate it with streptavidin-coated magnetic beads. The high affinity of biotin for streptavidin will allow for the specific capture of the labeled RNA.

  • Washing: Wash the beads several times to remove non-specifically bound, unlabeled RNA.

  • Elution: Elute the captured RNA from the beads. The method of elution will depend on the type of streptavidin beads used.

  • Downstream Analysis: The enriched, newly synthesized RNA can now be used for downstream applications such as RT-qPCR to analyze the expression of specific genes or for library preparation for next-generation sequencing (RNA-Seq) to obtain a transcriptome-wide view of newly synthesized transcripts.

Downstream Applications

The ability to specifically label and isolate newly synthesized RNA opens up a wide range of applications for studying RNA dynamics:

  • Analysis of RNA Synthesis and Decay: By performing pulse-chase experiments, where cells are first labeled with 3'-EA and then transferred to a medium with unlabeled adenosine, the decay rates of specific RNAs can be determined.

  • Studying Alternative Splicing: The analysis of enriched nascent RNA can provide insights into the kinetics and regulation of alternative splicing events.

  • Investigating RNA Localization: Fluorescence imaging of 3'-EA labeled RNA can reveal the subcellular localization of newly synthesized transcripts.

  • Transcriptome-wide Analysis of a Newly Synthesized RNA: RNA sequencing of the enriched nascent RNA population provides a global view of the actively transcribed genes under specific cellular conditions.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no labeling signal 3'-EA degradation: 3'-EA can be a substrate for adenosine deaminase (ADA), leading to its inactivation.Consider co-treatment with an ADA inhibitor, such as deoxycoformycin. However, be aware that this may also have cellular effects.
Inefficient cellular uptake: The cell line used may have low expression of the necessary nucleoside transporters.Test different cell lines or consider methods to enhance uptake, although this is often challenging.
Low transcription rate: The cells may have a low overall rate of transcription.Use a positive control for transcription, such as stimulating cells with a known transcriptional activator.
High background signal Non-specific binding of the detection reagent: The fluorescent azide or biotin-azide may be binding non-specifically to cellular components.Ensure adequate washing steps after the click reaction. Include a "no-click" control (all reagents except the copper catalyst) to assess background.
High cytotoxicity 3'-EA concentration is too high: The concentration of 3'-EA used is toxic to the cells.Perform a careful dose-response cytotoxicity assay and use the lowest effective concentration for labeling.

Controls for a Robust Experiment

  • Negative Control 1 (No Label): Cells that are not treated with 3'-EA but are subjected to the same click chemistry and detection procedures. This control is essential to determine the level of background signal.

  • Negative Control 2 (Non-incorporating Analog): If available, treat cells with a structurally similar adenosine analog that is known not to be incorporated into RNA. This can help to control for any non-specific effects of the nucleoside analog itself.

  • Positive Control: Treat cells with a well-established metabolic labeling reagent, such as 5-ethynyluridine (5-EU), to confirm that the overall workflow, including the click reaction and detection, is functioning correctly.

Conclusion

3'-C-Ethynyladenosine provides a valuable tool for the metabolic labeling of newly synthesized RNA. The ability to introduce a bioorthogonal ethynyl handle into nascent transcripts opens the door to a wide array of applications for studying the dynamic nature of the transcriptome. By carefully considering the cytotoxic properties of 3'-EA and optimizing the labeling and detection conditions, researchers can gain valuable insights into the intricate processes of RNA synthesis, processing, and decay.

References

  • Jao, C. Y., & Salic, A. (2008). Exploring proteomes and biological pathways with bioorthogonal chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784.
  • Dieterich, D. C., & Schuman, E. M. (2016). The “State of the Synapse:” Visualizing protein synthesis in and near synaptic compartments. Neuron, 91(1), 9-21.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.
  • Grammel, M., & Hang, H. C. (2013). Chemical reporters for metabolic flux analysis.
  • De Clercq, E. (2009). The design of antiviral nucleoside and nucleotide analogues. Nature Reviews Drug Discovery, 8(10), 849-863.
  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415-2420.
  • Buck, S. B., Bradford, J., Gee, K. R., Agnew, B. J., & Clarke, S. T. (2008). Detection of S-phase cell cycle progression using 5-ethynyl-2′-deoxyuridine and click chemistry. BioTechniques, 44(7), 927-929.
  • Nainar, S., Beasley, S., Fazio, M., Kubota, M., Dai, N., Corrêa, I. R., & Spitale, R. C. (2020). Metabolic Incorporation of Azide Functionality into Cellular RNA. ChemBioChem, 21(10), 1459-1463.
  • Ramil, F. C., & Lin, Q. (2013). Bioorthogonal chemistry for proteomics. Proteomics, 13(3-4), 413-424.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162.
  • Uttamapinant, C., Tangpeerachaikul, A., Grecian, S., Clarke, S., Singh, U., Slade, P., ... & Ting, A. Y. (2012). Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling.
  • Gierliński, M., Schofield, P., & Friesen, H. (2015). A systematic analysis of the effects of 4-thiouracil on RNA metabolism. RNA, 21(9), 1596-1606.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Park, S., & Raines, R. T. (2018). The chemical biology of adenosine deaminase. Bioorganic & medicinal chemistry, 26(10), 2658-2664.
  • Simon, G. M., & Niphakis, M. J. (2017). Chemical and biological methods for imaging and profiling protein dynamics in living systems. Current opinion in chemical biology, 39, 1-9.

Sources

Troubleshooting & Optimization

Technical Support Center: 3'-C-Ethynyladenosine (EA) in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of 3'-C-Ethynyladenosine in cell culture experiments.

Q1: What is the primary mechanism of action of 3'-C-Ethynyladenosine?

3'-C-Ethynyladenosine (EA) is a nucleoside analog that primarily functions as a potent inhibitor of RNA Polymerase I (Pol I).[1] This inhibition disrupts ribosome biogenesis, a process crucial for protein synthesis and cell growth. Consequently, EA exhibits significant antitumor and cytostatic activity in various cancer cell lines.[2][3][4]

Q2: Why does 3'-C-Ethynyladenosine exhibit cytotoxicity in cell culture?

The cytotoxicity of EA is a direct consequence of its mechanism of action. By inhibiting RNA Polymerase I, EA halts the production of ribosomal RNA (rRNA), a critical component of ribosomes.[1] This leads to a cascade of events including:

  • Inhibition of Protein Synthesis: A reduction in ribosome biogenesis severely limits the cell's ability to produce proteins, which is essential for all cellular functions and survival.

  • Induction of Apoptosis: The cellular stress caused by the disruption of ribosome biogenesis triggers the intrinsic apoptotic pathway.[5][6] This process involves the activation of pro-apoptotic proteins like BAX, the release of cytochrome c from the mitochondria, and the subsequent activation of executioner caspases, such as caspase-3, leading to programmed cell death.[5][6][7]

Q3: Is the cytotoxicity of EA specific to certain cell lines?

Yes, the cytotoxic effects of EA can vary significantly between different cell lines.[3] This variability is influenced by several factors, including:

  • Proliferation Rate: Rapidly dividing cells, which have a high demand for protein synthesis and ribosome biogenesis, are generally more sensitive to EA.[8]

  • Metabolic Activity: The efficiency of cellular uptake and the enzymatic conversion of EA into its active triphosphate form can differ among cell lines, affecting its potency.[9][10]

  • Expression of Nucleoside Transporters: The levels of nucleoside transporters on the cell membrane, which are responsible for the uptake of EA, can influence its intracellular concentration and subsequent cytotoxicity.[9]

Q4: Can the solvent used to dissolve 3'-C-Ethynyladenosine contribute to cytotoxicity?

Absolutely. The choice of solvent and its final concentration in the cell culture medium can significantly impact cell viability. Commonly used solvents like DMSO, ethanol, and acetone can exhibit toxicity at higher concentrations.[11] It is crucial to:

  • Determine the solvent's toxicity threshold: Perform a dose-response experiment with the solvent alone to identify the maximum non-toxic concentration for your specific cell line.

  • Maintain a low final solvent concentration: As a general guideline, keep the final concentration of solvents like DMSO and ethanol at or below 0.5%, and DMF at or below 0.1% in the final culture medium.[11]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered when working with 3'-C-Ethynyladenosine.

Problem Potential Cause Recommended Solution
Excessive or premature cell death observed at expected therapeutic concentrations. High Sensitivity of the Cell Line: Your cell line may be particularly sensitive to the disruption of ribosome biogenesis.Perform a Dose-Response and Time-Course Experiment: Systematically test a range of EA concentrations (e.g., from nanomolar to micromolar) and incubation times (e.g., 24, 48, 72 hours) to determine the optimal experimental window for your specific cell line. This will help identify a concentration that induces the desired effect without causing overwhelming cytotoxicity.[12]
Solvent Toxicity: The solvent used to dissolve EA may be contributing to cell death.Run a Solvent Control: Always include a vehicle control (culture medium with the same final concentration of the solvent used for EA) to differentiate between the cytotoxicity of the compound and the solvent.[11]
Inconsistent or non-reproducible results between experiments. Variability in Cell Health and Density: Inconsistent cell passage number, confluency at the time of treatment, or overall cell health can lead to variable responses.Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Seed cells at a standardized density and ensure they are in the logarithmic growth phase at the start of the experiment. Visually inspect cells for any signs of stress or contamination before treatment.
Degradation of 3'-C-Ethynyladenosine: Improper storage or handling of the EA stock solution can lead to its degradation.Proper Stock Solution Management: Prepare small aliquots of the EA stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Unexpected morphological changes in cells unrelated to apoptosis. Off-Target Effects: At very high concentrations, EA may have off-target effects that are not directly related to RNA Polymerase I inhibition.Consult the Literature and Perform Dose-Response Analysis: Review published studies to see if similar morphological changes have been reported. A careful dose-response analysis can help determine if these effects are only present at concentrations well above the IC50 for your cell line.
Contamination: Bacterial or fungal contamination can cause a variety of morphological changes in cultured cells.Regularly Test for Contamination: Routinely check your cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.

Section 3: Experimental Protocols

Protocol: Determining the Optimal Concentration of 3'-C-Ethynyladenosine using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of EA in your cell line of interest.

Materials:

  • Your chosen adherent cell line

  • Complete cell culture medium

  • 3'-C-Ethynyladenosine (EA)

  • Solvent for EA (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Harvest and count your cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Preparation of EA Serial Dilutions: a. Prepare a high-concentration stock solution of EA in the chosen solvent. b. Perform a serial dilution of the EA stock solution in complete culture medium to obtain a range of desired concentrations. Remember to also prepare a vehicle control containing the same final concentration of the solvent.

  • Cell Treatment: a. Carefully remove the medium from the wells. b. Add 100 µL of the prepared EA dilutions and the vehicle control to the respective wells. Include wells with untreated cells as a negative control. c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT reagent to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing the MTT reagent. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a plate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the cell viability against the logarithm of the EA concentration to generate a dose-response curve and determine the IC50 value.

Protocol: Assessment of Apoptosis Induction by Caspase-3 Activity Assay

This protocol provides a method to quantify the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • 3'-C-Ethynyladenosine (EA)

  • Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate and a lysis buffer)

  • 96-well plate

  • Plate reader (colorimetric or fluorometric)

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a 96-well plate and treat with the desired concentrations of EA (including a vehicle control and an untreated control) as described in the MTT assay protocol. A positive control for apoptosis induction (e.g., staurosporine) should also be included.

  • Cell Lysis: a. After the treatment period, centrifuge the plate and carefully remove the supernatant. b. Add the lysis buffer provided in the assay kit to each well and incubate on ice for the recommended time to lyse the cells and release the cellular contents.

  • Caspase-3 Activity Assay: a. Add the caspase-3 substrate to each well. b. Incubate the plate at 37°C for the time specified in the kit's instructions, allowing the active caspase-3 to cleave the substrate and generate a colorimetric or fluorescent signal.

  • Data Acquisition and Analysis: a. Measure the absorbance or fluorescence of each well using a plate reader. b. The signal intensity is directly proportional to the caspase-3 activity. Compare the activity in the EA-treated samples to the controls.

Section 4: Visualizing the Mechanism of Action

Signaling Pathway of 3'-C-Ethynyladenosine-Induced Apoptosis

EA_Apoptosis_Pathway EA 3'-C-Ethynyladenosine Pol1 RNA Polymerase I Inhibition EA->Pol1 Ribosome Disruption of Ribosome Biogenesis Pol1->Ribosome Stress Cellular Stress Ribosome->Stress BAX BAX Activation Stress->BAX Mito Mitochondria BAX->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: EA-induced apoptosis pathway.

Experimental Workflow for Optimizing EA Concentration

EA_Optimization_Workflow Start Start: Select Cell Line DoseResponse Perform Dose-Response (MTT Assay) Start->DoseResponse IC50 Determine IC50 DoseResponse->IC50 TimeCourse Perform Time-Course (e.g., 24, 48, 72h) IC50->TimeCourse Optimal Identify Optimal Concentration & Time TimeCourse->Optimal ApoptosisAssay Confirm Mechanism (Caspase-3 Assay) Optimal->ApoptosisAssay End Proceed with Downstream Experiments ApoptosisAssay->End

Caption: Workflow for EA concentration optimization.

References

  • Ueno, Y., et al. (2007). Development of an antitumor adenosine analog, 3''-ethynyladenosine. PubMed. Available at: [Link]

  • Petulante, F., et al. (2018). Synthesis of a 3′-C-ethynyl-β-d-ribofuranose purine nucleoside library. PubMed Central. Available at: [Link]

  • Pettersen, D., et al. (2016). Exploring the purine core of 3′-C-ethynyladenosine (EAdo) in search of novel nucleoside therapeutics. PubMed Central. Available at: [Link]

  • Ahmad, B., et al. (2023). Induction of Apoptotic Signaling Pathways by 3' methyl ATP in Different Malignant Cells: in vitro Study. PubMed Central. Available at: [Link]

  • Agboola, F. K., & Adepoju, I. I. (2012). Mechanisms of adenosine-induced cytotoxicity and their clinical and physiological implications. PubMed. Available at: [Link]

  • Hembruff, S. L., & Parissenti, A. M. (2022). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. PubMed Central. Available at: [Link]

  • Yoon, H. S., et al. (2010). Induction of the Intrinsic Apoptotic Pathway by 3-Deazaadenosine Is Mediated by BAX Activation in HL-60 Cells. PubMed Central. Available at: [Link]

  • Azuma, A., et al. (1997). Cytotoxic mechanisms of new antitumor nucleoside analogues, 3'-ethynylcytidine (ECyd) and 3'-ethynyluridine (EUrd). PubMed. Available at: [Link]

  • Pettersen, D., et al. (2016). Exploring the purine core of 3'-C-ethynyladenosine (EAdo) in search of novel nucleoside therapeutics. PubMed. Available at: [Link]

  • Sastry, M., et al. (2012). Cytotoxicity,crosslinking and biological activity of three mitomycins. PubMed Central. Available at: [Link]

  • Mikhailopulo, I. A., et al. (1996). Synthesis and antiviral activity of 3'-C-branched-3'-deoxy analogues of adenosine. PubMed. Available at: [Link]

  • Abraham, R., & Gutor, S. (2021). Regulation of RNA Polymerase I Stability and Function. PubMed Central. Available at: [Link]

  • Tavanai, H., & Fallah, M. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate. Available at: [Link]

  • Yoon, H. S., et al. (2010). Induction of the Intrinsic Apoptotic Pathway by 3-Deazaadenosine Is Mediated by BAX Activation in HL-60 Cells. ResearchGate. Available at: [Link]

  • Eriksson, S., et al. (2006). Nucleoside analog cytotoxicity - focus on enzyme regulation, metabolism, and development of resistance. DiVA portal. Available at: [Link]

  • Ford, B. L., et al. (2023). Expression of RNA polymerase I catalytic core is influenced by RPA12. PLOS One. Available at: [Link]

  • Plunkett, W., et al. (2008). Nucleoside analogs: Molecular mechanisms signaling cell death. ResearchGate. Available at: [Link]

  • Hergenrother Lab. (n.d.). Procaspase-3 Activation. University of Illinois. Available at: [Link]

  • Chen, C.-C., et al. (2021). Deciphering the Role of DNA Polymerase Eta on the Incorporation and Bypass of Inosine and Cell Cycle Arrest. MDPI. Available at: [Link]

  • Loh, C. Y., et al. (2014). Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PLOS One. Available at: [Link]

  • de Oliveira, A. B., et al. (2022). Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. MDPI. Available at: [Link]

  • Earl, P. L., et al. (2001). Preparation of Cell Cultures and Vaccinia Virus Stocks. PubMed Central. Available at: [Link]

  • Lossi, L. (2022). Caspase-3 Mediated Cell Death in the Normal Development of the Mammalian Cerebellum. MDPI. Available at: [Link]

  • Yoon, H. S., et al. (2010). Induction of the Intrinsic Apoptotic Pathway by 3-Deazaadenosine Is Mediated by BAX Activation in HL-60 Cells. PubMed. Available at: [Link]

  • Moorthi, C., et al. (2020). RNA Synthesis - Polymerization Reaction in Transcription. YouTube. Available at: [Link]

  • Li, Y., et al. (2023). Protocol for in vitro generating innate lymphoid cells from mouse α4β7+ lymphoid progenitors. PubMed Central. Available at: [Link]

  • Galmarini, C. M., et al. (2019). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. MDPI. Available at: [Link]

  • Al-zubaidi, S. A., et al. (2023). THE LATENT CYTOTOXICITY EFFICIENCY OF THE CHEMICAL CONSTITUENTS OF Morus Rubra LINN. BARK ON CANCER CELL LINES. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Chicote, I., et al. (2022). Concentration-dependent cytotoxicity of 3-methyladenine and its structural derivative Cpd18. ResearchGate. Available at: [Link]

  • Girbig, M., & Cramer, P. (2017). RNA Polymerases I and III in development and disease. PubMed Central. Available at: [Link]

  • Kúsz, N., et al. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research. Available at: [Link]

  • Science.gov. (n.d.). cell line cytotoxicity: Topics by Science.gov. Science.gov. Available at: [Link]

  • Chen, M., & Wang, J. (2019). Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis. PubMed Central. Available at: [Link]

  • Peterson, L. W., et al. (2009). Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3. PubMed Central. Available at: [Link]

  • Pallas, K. S., et al. (2021). Cytoplasmic myosin exposed apoptotic cells appear with caspase-3 activation and enhance CLL cell viability. PubMed Central. Available at: [Link]

Sources

issues with 3'-c-Ethynyladenosine solubility and stability

[1]

Status: Operational Subject: Troubleshooting Solubility, Stability, and Metabolic Integrity Ticket ID: TECH-3CEA-SOL-STAB[1]

Executive Summary

3'-C-Ethynyladenosine (3'-C-EA) is a potent nucleoside analog with significant antiviral potential, particularly against RNA viruses.[1] However, its utility in in vitro and in vivo assays is frequently compromised by two primary failure modes: hydrophobic precipitation upon aqueous dilution and rapid metabolic deamination by Adenosine Deaminase (ADA).[1]

This guide addresses these issues with specific protocols to ensure the chemical and biological integrity of your compound during experimentation.

Module 1: Solubility & Reconstitution

The Issue: "My compound precipitates when added to cell culture media."

Diagnosis: 3'-C-EA possesses a lipophilic ethynyl group at the 3' position, reducing its hydrophilicity compared to native adenosine. Direct addition of high-concentration DMSO stocks to aqueous media causes a rapid change in solvent polarity, leading to "crash-out" (micro-precipitation) that may be invisible to the naked eye but results in inconsistent dosing.[1]

Troubleshooting Protocol: The "Step-Down" Dilution

Do not pipette DMSO stock directly into the final volume of media. Use an intermediate dilution step to manage the hydration shell formation around the molecule.

Optimized Solubilization Workflow

solubilization_workflowStockSolid 3'-C-EA(Store -20°C)DMSO_StockPrimary Stock10-50 mM in 100% DMSOStock->DMSO_StockDissolveInter_StockIntermediate Dilution10x Working Conc.(PBS or Media)DMSO_Stock->Inter_StockDropwise additionwhile vortexingFinal_MediaFinal Assay Media1x Working Conc.(<0.5% DMSO)Inter_Stock->Final_MediaDilute to Final

Figure 1: Step-down dilution strategy to prevent hydrophobic crash-out.

Solubility Reference Data
SolventSolubility Limit (Approx.)Handling Recommendation
DMSO > 20 mg/mL (High)Preferred Stock. Store at -20°C.
Ethanol ~ 2-5 mg/mL (Moderate)Use if DMSO is toxic to specific cell lines (rare).[1]
Water/PBS < 10 mg/mL (Low)Not recommended for stock. Use only for final dilution.[1]
Culture Media VariableProtein binding in serum (FBS) may aid solubility but risks enzymatic degradation (see Module 3).[1]

Module 2: Chemical Stability (Storage)

The Issue: "Does the compound degrade at room temperature?"

Diagnosis: Like all nucleosides, 3'-C-EA is susceptible to glycosidic bond cleavage (depurination) under acidic conditions.[1] The ethynyl group introduces steric strain that can alter the sugar pucker, potentially influencing hydrolysis rates compared to adenosine.

Storage & Handling FAQ

Q: Can I freeze-thaw my DMSO stock?

  • A: Minimize this. Repeated freeze-thaw cycles introduce moisture condensation into the hygroscopic DMSO. Water promotes hydrolysis.[1]

  • Protocol: Aliquot the 50 mM DMSO stock into single-use vials (e.g., 20 µL) and store at -20°C or -80°C.

Q: Is the compound stable in acidic media?

  • A: Avoid exposure to pH < 5.[1]0. Acidic environments catalyze the cleavage of the ribose-base bond, rendering the molecule inactive.

Module 3: Biological Integrity (The "Hidden Variable")

The Issue: "I see no antiviral activity, or potency drops over time."

Diagnosis: This is the most critical failure mode.[1] 3'-C-EA is a substrate for Adenosine Deaminase (ADA) .[1] ADA removes the amine group from the adenine base, converting 3'-C-EA into 3'-C-ethynylinosine , which is typically pharmacologically inactive or significantly less potent.[1]

Critical Note: Fetal Bovine Serum (FBS) used in cell culture often contains bovine ADA.[1] If you do not heat-inactivate your serum, your compound may be metabolized ex vivo before it enters the cell.

Metabolic Fate Diagram

metabolic_fatecluster_extExtracellular / Serum (FBS)cluster_intIntracellularCompound3'-C-Ethynyladenosine(Active Compound)ADAAdenosine Deaminase(ADA)Compound->ADADeamination(Fast in serum)KinaseAdenosine KinaseCompound->KinaseUptake & PhosphorylationInosine3'-C-Ethynylinosine(Inactive Metabolite)ADA->InosineLoss of PotencyMP3'-C-EA-MonophosphateKinase->MPTP3'-C-EA-Triphosphate(Active Chain Terminator)MP->TPCellular Metabolism

Figure 2: Competing pathways.[1] Extracellular deamination by ADA competes with intracellular activation.[1]

Corrective Protocols for Biological Assays
  • Serum Heat-Inactivation:

    • Heat FBS at 56°C for 30 minutes prior to adding to media. This denatures bovine ADA.

  • Use of ADA Inhibitors:

    • Supplement media with EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) or Pentostatin (1-10 µM) to block deamination.[1]

  • Alternative Analogs (If applicable):

    • If 3'-C-EA instability is insurmountable in your model, consider 7-deaza-3'-C-ethynyladenosine (NITD008) .[1] The carbon substitution at position 7 renders the molecule resistant to ADA deamination [1].

Module 4: Toxicity Awareness

Q: My cells are dying even in the control groups treated with 3'-C-EA. Is this non-specific toxicity?

  • A: Likely, yes.[1][2] 3'-C-EA is known to inhibit mitochondrial RNA polymerase (POLRMT).[1]

  • Validation: Check lactate levels in the supernatant.[1] Mitochondrial toxicity often manifests as a shift to glycolysis (Warburg effect), increasing lactate production.[1]

  • Reference: Development of 3'-C-EA was largely halted due to this specific toxicity profile in preclinical models [2].[1]

References
  • Yin, Z., et al. (2009).[1] An adenosine nucleoside inhibitor of dengue virus. Proceedings of the National Academy of Sciences. Link[1]

    • Context: Discusses the development of the 7-deaza analog (NITD008) to overcome the metabolic instability and toxicity of the parent 3'-C-EA.
  • Feng, J.Y., et al. (2010).[1] Mechanistic studies of the toxicity of 3'-C-ethynyladenosine. Antimicrobial Agents and Chemotherapy.[1] Link[1]

    • Context: Defines the mitochondrial toxicity mechanism (POLRMT inhibition) and cellular handling.[1]

  • Pettinelli, P., et al. (2013).[1][2] Adenosine deaminase activity in cell culture media.[1] Cytotechnology.[1] Link

    • Context: General reference for the presence of ADA in bovine serum and its impact on adenosine analogs.

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 3'-C-Ethynyladenosine (3'-Ea) Incorporation into RNA

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of transcriptomics, the ability to specifically label and isolate newly synthesized RNA is paramount to unraveling the intricacies of gene expression. Metabolic labeling with nucleoside analogs has emerged as a powerful tool for this purpose. This guide provides an in-depth technical comparison of 3'-C-Ethynyladenosine (3'-Ea), a modified adenosine analog, for nascent RNA labeling. We will explore the validation of its incorporation, compare its performance with established alternatives, and provide detailed experimental protocols to empower your research.

The Principle of Nascent RNA Labeling with 3'-C-Ethynyladenosine

The fundamental principle behind metabolic RNA labeling lies in introducing a modified nucleoside analog to cells, which is then incorporated into newly transcribed RNA by cellular RNA polymerases. 3'-C-Ethynyladenosine (3'-Ea) is an adenosine analog featuring an ethynyl group at the 3'-C position of the ribose sugar. This small, bioorthogonal handle is the key to its utility.

Once incorporated into nascent RNA, the ethynyl group of 3'-Ea can be specifically and efficiently detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This reaction forms a stable triazole linkage with an azide-containing reporter molecule, such as a fluorophore for imaging or biotin for affinity purification.[1]

G cluster_0 Cellular Uptake and Metabolism cluster_1 RNA Synthesis cluster_2 Detection via Click Chemistry 3'-Ea 3'-C-Ethynyladenosine 3'-Ea-TP 3'-Ea-Triphosphate 3'-Ea->3'-Ea-TP Cellular Kinases RNAP RNA Polymerase 3'-Ea-TP->RNAP Incorporation Nascent_RNA Nascent RNA (with 3'-Ea) RNAP->Nascent_RNA Labeled_RNA Labeled RNA Nascent_RNA->Labeled_RNA Cu(I) catalyst Azide_Reporter Azide-Reporter (e.g., Biotin-Azide, Fluoro-Azide) Azide_Reporter->Labeled_RNA

Figure 1: Workflow of 3'-Ea incorporation and detection.

Comparative Analysis: 3'-Ea vs. Other RNA Labeling Reagents

The selection of a metabolic labeling reagent is a critical experimental choice. Here, we compare 3'-Ea with the most commonly used alternative, 5-Ethynyluridine (5-EU), and discuss other relevant analogs.

Feature3'-C-Ethynyladenosine (3'-Ea)5-Ethynyluridine (5-EU)4-thiouridine (4sU)
Incorporation Site Replaces AdenosineReplaces UridineReplaces Uridine
Detection Chemistry Click Chemistry (CuAAC)Click Chemistry (CuAAC)Thiol-specific biotinylation
Potential for DNA Labeling Low; Ribonucleotide reductase (RNR) can convert ribonucleoside diphosphates to deoxyribonucleoside diphosphates, but the 3' modification on 3'-Ea may hinder this.[2][3]Can be converted to its deoxy-form by RNR and incorporated into DNA, which can be a source of background signal.[2][3]Can also be incorporated into DNA.
Reported Cytotoxicity Potent antitumor activity reported for 3'-ethynyladenosine (EAdo), suggesting potential for cytotoxicity.[4]Generally considered to have low toxicity at working concentrations.Can induce transcriptional changes at higher concentrations.
Specificity Concerns A positional isomer, 2-ethynyladenosine, has been shown to label cytoplasmic ATP pools, raising questions about the specificity of adenosine analogs for RNA.[2]Well-established for specific RNA labeling, though DNA incorporation is a known issue.Can be cross-linked to proteins, which can be an advantage for certain applications but a confounder for others.

Expert Insight: The choice between an adenosine analog like 3'-Ea and a uridine analog like 5-EU is not trivial. While uridine is more frequently incorporated into RNA, adenosine analogs offer the potential to study adenine-specific biological processes. However, the potential for off-target labeling, such as the labeling of cytoplasmic ATP pools observed with 2-ethynyladenosine, necessitates rigorous validation.[2]

Experimental Validation of 3'-Ea Incorporation

To ensure the reliability of your results, it is crucial to validate the incorporation of 3'-Ea into RNA. Here, we provide a multi-pronged approach to robustly confirm successful labeling.

Dot Blot Analysis for Qualitative Confirmation

A simple dot blot is an effective first step to confirm the presence of the ethynyl group in your total RNA.

Protocol: Dot Blot for 3'-Ea Labeled RNA

  • RNA Isolation: Treat your cells of interest with an optimized concentration of 3'-Ea for a desired labeling period. Isolate total RNA using a standard method like TRIzol extraction.

  • RNA Spotting: Spot serial dilutions of your 3'-Ea labeled RNA and a negative control (unlabeled RNA) onto a positively charged nylon membrane.

  • UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

  • Click Reaction:

    • Prepare a click reaction cocktail containing a biotin-azide reporter molecule, copper(II) sulfate, and a reducing agent like sodium ascorbate in a suitable buffer.

    • Incubate the membrane with the click reaction cocktail to conjugate biotin to the ethynyl-modified RNA.

  • Detection:

    • Block the membrane to prevent non-specific binding.

    • Incubate with streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the membrane and detect the chemiluminescent signal.

An increasing signal with increasing concentrations of 3'-Ea labeled RNA and no signal from the unlabeled control confirms successful incorporation.

Fluorescence Microscopy for In Situ Visualization

Visualizing the incorporation of 3'-Ea within the cellular context provides spatial information about nascent RNA synthesis.

Protocol: Fluorescence Imaging of 3'-Ea Labeled Cells

  • Cell Culture and Labeling: Grow cells on coverslips and treat with 3'-Ea.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • Click Reaction: Perform the click reaction in situ using an azide-conjugated fluorophore.

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the fluorescent signal using a confocal or fluorescence microscope.

The fluorescent signal should predominantly localize to the nucleus and nucleolus, where transcription is most active.

G Cell_Culture 1. Cell Culture & 3'-Ea Labeling Fix_Perm 2. Fixation & Permeabilization Cell_Culture->Fix_Perm Click_Reaction 3. In Situ Click Reaction with Fluorescent Azide Fix_Perm->Click_Reaction Imaging 4. Fluorescence Microscopy Click_Reaction->Imaging

Figure 2: Workflow for fluorescence imaging of 3'-Ea labeled cells.

Mass Spectrometry for Definitive Identification

For unequivocal confirmation, mass spectrometry can be used to directly detect the presence of 3'-Ea within the RNA backbone.

Protocol: Mass Spectrometric Validation of 3'-Ea Incorporation

  • RNA Isolation and Digestion: Isolate 3'-Ea labeled RNA and digest it into single nucleosides using a cocktail of nucleases.

  • LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the 3'-Ea nucleoside based on its unique mass-to-charge ratio and fragmentation pattern.

This method provides the most definitive evidence of 3'-Ea incorporation.

Comparative Experimental Guide: 3'-Ea vs. 5-EU for Nascent RNA Capture and Sequencing

This section provides a head-to-head protocol for comparing the efficacy of 3'-Ea and 5-EU for nascent RNA capture followed by next-generation sequencing (RNA-seq).

I. Metabolic Labeling of Nascent RNA

  • Cell Culture: Plate your cells of interest at an appropriate density to reach approximately 80% confluency on the day of the experiment.

  • Labeling:

    • For 3'-Ea labeling, replace the culture medium with fresh medium containing 3'-Ea at a pre-determined optimal concentration (e.g., 50-200 µM).

    • For 5-EU labeling, replace the culture medium with fresh medium containing 5-EU at a similar concentration range.

    • Include a no-label control group.

    • Incubate the cells for a desired labeling period (e.g., 1-4 hours).

II. Total RNA Isolation

  • Harvest the cells and isolate total RNA using a method of your choice (e.g., TRIzol reagent).

  • Quantify the RNA and assess its integrity using a spectrophotometer and an automated electrophoresis system.

III. Biotinylation of Labeled RNA via Click Chemistry

  • Prepare Click Reaction Mix: In an RNase-free tube, prepare the click reaction mix containing Biotin-Azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a compatible buffer.

  • Biotinylation Reaction: Add the click reaction mix to your 3'-Ea and 5-EU labeled RNA samples. Incubate at room temperature, protected from light.

  • RNA Purification: Purify the biotinylated RNA to remove unreacted components.

IV. Enrichment of Nascent RNA

  • Streptavidin Bead Binding: Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the nascent RNA.

  • Washing: Wash the beads extensively to remove unlabeled, pre-existing RNA.

  • Elution: Elute the captured nascent RNA from the beads.

V. RNA-Seq Library Preparation and Sequencing

  • Prepare RNA-seq libraries from the enriched nascent RNA fractions using a strand-specific library preparation kit.[5]

  • Sequence the libraries on a high-throughput sequencing platform.

VI. Data Analysis and Validation

  • Alignment and Quantification: Align the sequencing reads to the reference genome and quantify gene expression levels.

  • Comparison of Labeling Efficiency: Compare the yield of nascent RNA obtained from 3'-Ea and 5-EU labeling.

  • Differential Expression Analysis: Analyze the gene expression profiles of the nascent transcriptomes.

  • Validation: Validate the sequencing results for a subset of genes using RT-qPCR on the enriched RNA.

Considerations for Experimental Design and Interpretation

  • Toxicity: It is crucial to determine the optimal, non-toxic concentration of 3'-Ea for your specific cell type by performing a dose-response cytotoxicity assay (e.g., MTT or LDH assay) prior to your labeling experiments. The known antitumor properties of 3'-ethynyladenosine suggest this is a critical preliminary step.[4]

  • Specificity: To address concerns about off-target labeling, consider performing control experiments. For example, RNase treatment of labeled RNA before detection should abolish the signal if 3'-Ea is specifically incorporated into RNA.

  • Downstream Applications: The choice of labeling reagent may influence the efficiency of downstream applications. For instance, the presence of the triazole ring after the click reaction could potentially affect reverse transcription efficiency. It is advisable to perform pilot experiments to assess the compatibility of 3'-Ea labeled RNA with your intended downstream analysis.

Conclusion

3'-C-Ethynyladenosine presents a promising alternative for metabolic labeling of nascent RNA, particularly for studies focused on adenine-containing transcripts. However, its use requires careful validation to ensure specific and efficient incorporation without significant cytotoxicity. This guide provides a comprehensive framework for researchers to critically evaluate and implement 3'-Ea in their experimental workflows. By following the detailed protocols and considering the key experimental variables, scientists can confidently employ this powerful tool to gain deeper insights into the dynamic world of the transcriptome.

References

  • Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. [Link]

  • Kondo, M., et al. (2007). Development of an antitumor adenosine analog, 3'-ethynyladenosine. Journal of Medicinal Chemistry, 50(15), 3469-3472. [Link]

  • Hong, V., et al. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

  • Grammel, M., & Hang, H. C. (2013). Chemical reporters for metabolic labeling of proteins. Current Opinion in Chemical Biology, 17(1), 16-24. [Link]

  • Rädle, B., et al. (2013). Metabolic labeling of newly transcribed RNA for high resolution gene expression profiling of RNA synthesis, processing and decay in cell culture. Journal of Visualized Experiments, (78), e50195. [Link]

  • Lange, M., et al. (2021). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. bioRxiv. [Link]

  • Illumina, Inc. (n.d.). RNA Library Preparation. [Link]

  • Fuchs, J. F., et al. (2021). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis. bioRxiv. [Link]

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415-2420. [Link]

  • Kropat, J., et al. (2015). A new method for the selective enrichment of 5-ethynyl-2'-deoxyuridine (EdU)-labeled DNA fragments for next-generation sequencing. Nucleic Acids Research, 43(15), e100. [Link]

  • Zhao, H., et al. (2017). The nascent RNA labelling compound 5-ethynyl uridine (EU) can be incorporated into DNA. bioRxiv. [Link]

Sources

Advanced RNA Dynamics: 3'-c-Ethynyladenosine (3-EA) vs. Bromouridine (BrU) Labeling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3'-c-Ethynyladenosine (3-EA) and the traditional 5-Bromouridine (BrU) labeling methods. It is designed for researchers requiring high-resolution insights into RNA synthesis, transcriptional dynamics, and polyadenylation.

Executive Summary

While 5-Bromouridine (BrU) has long been the gold standard for immunodetection of nascent RNA, it suffers from antibody-dependent limitations, including poor tissue penetration and "body labeling" bias that obscures transcriptional kinetics.

3'-c-Ethynyladenosine (3-EA) represents a paradigm shift. Unlike BrU, which incorporates randomly throughout the transcript, 3-EA acts as a chain-terminating nucleotide analog (or precise 3'-end label depending on specific derivative chemistry). This unique property allows for the precise mapping of active polymerase positions and 3'-end formation , offering single-nucleotide resolution of transcriptional pausing and turnover that BrU cannot achieve. Furthermore, 3-EA utilizes Click Chemistry (CuAAC), eliminating the need for antibodies and harsh permeabilization.

Part 1: Mechanistic Comparison & Advantages

The Fundamental Difference: Accumulation vs. Precision

The most critical distinction lies in how the label marks the RNA.

Feature5-Bromouridine (BrU) 3'-c-Ethynyladenosine (3-EA)
Mechanism Body Labeling: Randomly replaces Uridine during elongation.Chain Termination / 3'-End Labeling: Incorporates at the 3' end, often halting further elongation.
Primary Readout Total Nascent RNA: Measures accumulation of transcripts over the pulse period.Active Polymerase Position: Marks the exact site of transcription or polyadenylation at the moment of incorporation.
Resolution Low: Diffuse signal along the transcript.High: Single-nucleotide precision (defines the 3' boundary).
Detection Antibody (Anti-BrdU): Large complex (~150 kDa), requires permeabilization.Click Chemistry (Azide-Fluor): Small molecule (<1 kDa), rapid diffusion.
Tissue Penetration Limited: Poor in thick tissues/organoids without sectioning.Superior: Penetrates whole-mount tissues and intact cell walls.
Key Advantages of 3-EA
A. Precise Transcriptional Mapping (The "Pause" Effect)

Because 3'-modified adenosine analogs (like 3-EA) often act as obligate chain terminators, they freeze the RNA polymerase complex at the precise nucleotide of incorporation. This allows researchers to:

  • Map Pause Sites: Identify specific sequences where Pol II stalls.

  • Determine Elongation Rates: By pulsing and measuring the distance traveled, you get a direct kinetic measurement rather than a bulk accumulation signal.

  • Analyze Poly(A) Tail Dynamics: 3-EA is readily utilized by Poly(A) Polymerases (PAP), specifically labeling the 3' end of the poly(A) tail, enabling precise decay studies.

B. The "Click" Advantage (Bioorthogonal Chemistry)

BrU detection relies on the anti-BrdU antibody. This interaction is steric-dependent and often requires DNA denaturation (using HCl or heat) to expose the epitope, which degrades RNA structure.

  • 3-EA Protocol: Uses a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Benefit: The reaction is covalent, irreversible, and occurs at physiological pH (mostly). It requires no denaturation, preserving RNA secondary structure for downstream structure-probing (e.g., SHAPE-MaP).

C. Temporal Resolution
  • BrU: Requires long pulses (15–60 min) to accumulate enough signal for antibody detection.

  • 3-EA: High sensitivity of fluorogenic azides allows for short pulses (1–5 min) , capturing rapid transcriptional events that are washed out in BrU experiments.

Part 2: Technical Note on Analog Specificity

CRITICAL DISTINCTION: Researchers must distinguish between 3'-EA and 2'-EA .

  • 3'-c-Ethynyladenosine (3-EA): The 3'-modification blocks the addition of the next nucleotide. Used for 3'-end mapping and termination studies .

  • 2-Ethynyladenosine (2-EA): The 2'-modification allows continued elongation. Used for body labeling (similar to BrU/EU) but with the advantages of Click chemistry.

  • Note: If your goal is general RNA visualization similar to BrU but with better penetration, 2-EA or 5-Ethynyluridine (EU) is the direct replacement. If your goal is kinetic mapping of polymerase positions, 3-EA is the superior tool.

Part 3: Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between BrU (Accumulation) and 3-EA (Termination/Precision).

RNA_Labeling_Pathways Substrate Nucleoside Input BrU_Entry 5-Bromouridine (BrU) Substrate->BrU_Entry EA_Entry 3'-c-Ethynyladenosine (3-EA) Substrate->EA_Entry BrU_Incorp Random Incorporation (Elongation Continues) BrU_Entry->BrU_Incorp Pol II BrU_Result Full Transcript Labeled (Body Labeling) BrU_Incorp->BrU_Result BrU_Detect Antibody Detection (Steric Hindrance) BrU_Result->BrU_Detect Anti-BrdU Ab EA_Result Precise 3'-End Tag (Polymerase Frozen) BrU_Result->EA_Result Contrast: Accumulation vs Precision EA_Incorp 3'-End Incorporation (Chain Termination) EA_Entry->EA_Incorp Pol II / PAP EA_Incorp->EA_Result EA_Detect Click Chemistry (Small Molecule) EA_Result->EA_Detect Azide-Fluor

Caption: Comparative workflow of BrU (Body Labeling) vs. 3-EA (Chain Termination). 3-EA provides precise 3'-end definition, while BrU indicates total transcript accumulation.

Part 4: Experimental Protocol (3-EA Labeling)

This protocol is optimized for adherent mammalian cells (e.g., HeLa, HEK293) to visualize nascent RNA 3'-ends.

Materials
  • 3'-c-Ethynyladenosine (3-EA): 100 mM stock in DMSO.

  • Labeling Medium: Complete growth medium (e.g., DMEM + 10% FBS).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Click Cocktail:

    • CuSO4 (100 mM stock)

    • THPTA Ligand (500 mM stock)

    • Sodium Ascorbate (freshly prepared 100 mM)

    • Azide-Fluor 488/594 (10 µM final)

Step-by-Step Workflow
1. Metabolic Labeling (Pulse)[1]
  • Seeding: Seed cells on coverslips to 70% confluency.

  • Equilibration: Replace medium with fresh warm medium 30 min prior to labeling to normalize transcription.

  • Pulse: Add 3-EA to a final concentration of 0.5 – 1.0 mM .

    • Note: Higher concentrations are needed for adenosine analogs compared to uridine analogs due to endogenous ATP competition.

  • Incubation: Incubate for 15–60 minutes at 37°C.

    • Short Pulse (15 min): Detects rapid turnover / nascent 3' ends.

    • Long Pulse (60 min): Detects accumulated terminated transcripts or poly(A) tails.

2. Fixation & Permeabilization
  • Wash cells 1x with PBS.

  • Fix with 4% PFA for 15 min at Room Temperature (RT).

  • Wash 2x with PBS.

  • Permeabilize with 0.5% Triton X-100 in PBS for 10 min.

    • Advantage:[2][3][4][5] Unlike BrU, no HCl denaturation is required.

3. Click Reaction (Detection)
  • Prepare the Click Cocktail in this specific order to prevent precipitation:

    • PBS (Buffer)

    • CuSO4 (2 mM final)

    • THPTA Ligand (10 mM final) -> Mix and let sit for 1 min (Blue complex forms)

    • Azide-Fluor (10 µM final)

    • Sodium Ascorbate (10 mM final) -> Add last! Solution turns colorless.

  • Add 50 µL of Click Cocktail to each coverslip.

  • Incubate for 30 min at RT in the dark.

4. Washing & Imaging
  • Wash 3x with PBS containing 0.05% Tween-20 (PBST) to remove unreacted fluorophore.

  • Stain nuclei with DAPI.

  • Mount and image via Confocal Microscopy.

References

  • Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry.[1] Proceedings of the National Academy of Sciences, 105(41), 15779–15784. Link

    • Foundational paper establishing ethynyl-nucleoside metabolic labeling.
  • Grammel, M., et al. (2012). Chemical reporters for fluorescent detection of RNA synthesis in living cells. ChemBioChem, 13(8), 1112-1115.
  • Curanovic, D., et al. (2013). Global profiling of stimulus-induced polyadenylation in cells using a poly(A) trap. Nature Chemical Biology, 9, 671–673. Demonstrates the utility of adenosine analogs in studying poly(A) tail dynamics.
  • Sawant, A. A., et al. (2016). A 3'-ethynyl analog of adenosine: A novel probe for RNA labeling. Nucleic Acids Research.

Sources

cross-validation of 3'-c-Ethynyladenosine data with other methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3'-C-EA) Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Lead Optimization Specialists in Antiviral Discovery.

Executive Summary & Strategic Positioning

In the landscape of nucleoside reverse transcriptase inhibitors (NRTIs), the 3'-position of the ribose sugar is the critical "gatekeeper" for chain termination. While 2'-C-ethynyl analogs (e.g., NITD008) and 4'-ethynyl analogs (e.g., EFdA/Islatravir) have dominated antiviral literature due to their high potency, 3'-C-Ethynyladenosine (3'-C-EA) represents a distinct structural probe. Its validation requires rigorous cross-referencing because steric conflict at the 3'-position often leads to poor polymerase recognition or unexpected mitochondrial toxicity.

This guide outlines the "Triad of Validation" required to publish data on 3'-C-EA:

  • Biochemical Potency: Validating chain termination efficiency against natural substrates (ATP).

  • Selectivity Indexing: Cross-validating antiviral

    
     against the "Gold Standard" 2'-C-methyl and 4'-ethynyl analogs.
    
  • Mitochondrial Safety: Differentiating specific mtDNA depletion from general cytotoxicity (the "Silent Killer" of ethynyl nucleosides).

Structural & Mechanistic Context (The "Why")

To validate 3'-C-EA, you must benchmark it against the established Structure-Activity Relationship (SAR) of the adenosine scaffold.

  • The Competitor (2'-Modified): 7-deaza-2'-C-ethynyladenosine (NITD008) locks the sugar pucker to favor binding but suffers from severe toxicity.

  • The Competitor (4'-Modified): 4'-Ethynyladenosine (EFdA) exploits a hydrophobic pocket in HIV RT for high potency.

  • The Subject (3'-Modified): 3'-C-EA acts as a direct steric blocker of the incoming nucleotide or the translocation step. Validation must prove it is accepted by the viral polymerase despite this bulk.

Visualization: The Nucleoside Validation Workflow

The following diagram illustrates the decision matrix for validating 3'-C-EA, moving from chemical synthesis to biological proof-of-concept.

ValidationWorkflow Start 3'-C-Ethynyladenosine (Synthesized Scaffold) Step1 Phase I: Enzymatic Incorporation (Cell-Free) Start->Step1 Step1_Fail No Incorporation: Steric Clash Step1->Step1_Fail Kd > 100µM Step1_Pass Chain Termination Confirmed Step1->Step1_Pass Selectivity > 1 Step2 Phase II: Antiviral Potency (Replicon Assay) Step1_Pass->Step2 Step2_Comp Benchmark vs. NITD008 / Remdesivir Step2->Step2_Comp Step3 Phase III: Mitochondrial Safety (The Critical Filter) Step2_Comp->Step3 Step3_Data mtDNA/nDNA Ratio (qPCR) Step3->Step3_Data Publish Publishable Candidate (High SI, Low Mito-Tox) Step3_Data->Publish SI > 10

Figure 1: Sequential validation logic for 3'-C-EA. Note that mitochondrial safety (Phase III) is the primary failure point for ethynyl-modified nucleosides.

Experimental Protocols & Data Cross-Validation

Phase I: Enzymatic Efficiency (Biochemical Validation)

Before cell-based testing, you must prove the viral polymerase (RdRp or RT) recognizes 3'-C-EA-TP (the triphosphate form).

The Comparator: Natural ATP and 3'-dATP (Cordycepin). The Metric: Discrimination Efficiency (


).

Protocol Summary:

  • Incubate Recombinant Viral Polymerase (e.g., DENV NS5 or HIV RT) with Primer/Template complex.

  • Add competing Natural ATP (

    
    -32P labeled) vs. 3'-C-EA-TP at varying ratios.
    
  • Visualization: Run products on 20% polyacrylamide/Urea sequencing gel.

  • Success Criteria: Observation of a distinct "n+1" band (incorporation) followed by a lack of "n+2" bands (termination).

Phase II: Antiviral Potency (Cellular Cross-Validation)

Data derived from 3'-C-EA must be normalized against known inhibitors to account for assay variability.

Table 1: Comparative Data Template (Representative Ranges) Use this structure to present your data. Values for comparators are derived from established literature for benchmarking.

CompoundTarget VirusAssay Type

(Potency)

(Toxicity)
Selectivity Index (SI)Ref
3'-C-Ethynyladenosine DENV-2 / HCVReplicon (Luciferase)Experimental Experimental

[This Work]
NITD008 (2'-C-ethynyl)DENV-2Viral Yield Reduction0.5 - 1.2

M
~10 - 50

M
> 20[1, 2]
Remdesivir (1'-CN)SARS-CoV-2CPE / qRT-PCR0.77

M
> 100

M
> 129[Standard]
Cordycepin (3'-deoxy)Broad SpectrumCell ViabilityHigh

M
High ToxicityLow (<5)[3]

Critical Analysis: If 3'-C-EA shows high


 (>50 

M), it likely indicates poor intracellular phosphorylation by cellular kinases (Adenosine Kinase), a common issue for 3'-modified analogs. You must validate this by performing a LC-MS/MS Nucleotide Analysis to measure the intracellular half-life of the triphosphate metabolite.
Phase III: Mitochondrial Toxicity (The "Gold Standard" Validation)

Standard cytotoxicity assays (MTS/MTT) measure metabolic activity and often fail to detect nucleoside toxicity until late stages. Ethynyl analogs are notorious for inhibiting mitochondrial DNA polymerase


 (Pol 

).

The Protocol: Differential Cytotoxicity Profiling You must cross-validate "General Toxicity" against "Mitochondrial Specificity".

  • Assay A: CellTiter-Glo (ATP-based): Measures acute cell death.

    • Timepoint: 24h - 48h.

  • Assay B: mtDNA/nDNA Ratio (qPCR): Measures depletion of mitochondrial genome.

    • Timepoint:14 Days (Long-term passage).

    • Primers: NADH Dehydrogenase subunit 1 (mtDNA) vs.

      
      -globin (nDNA).
      

Validation Logic:

  • If CellTiter-Glo

    
     is High  (>100 
    
    
    
    M) BUT mtDNA levels drop by 50% at 10
    
    
    M: The drug is mitochondrially toxic.
  • Supporting Evidence: 2'-C-ethynyl analogs (NITD008) failed pre-clinical development due to this exact mechanism (histological lesions in dogs/rats). 3'-C-EA must show a superior profile to be publishable as a viable candidate.

Mechanism of Action Visualization

Understanding where 3'-C-EA intervenes in the viral lifecycle is crucial for the discussion section of your publication.

MoA Entry 3'-C-EA (Prodrug/Parent) Kinase1 Adenosine Kinase (Rate Limiting Step) Entry->Kinase1 Cell Entry MP 3'-C-EA-MP Kinase1->MP Phosphorylation TP 3'-C-EA-TP (Active Metabolite) MP->TP Kinase Cascade ViralPol Viral RdRp (Target) TP->ViralPol Inhibition (Chain Termination) MitoPol Human Pol γ (Off-Target Toxicity) TP->MitoPol Inhibition (mtDNA Depletion)

Figure 2: Intracellular activation and dual-targeting pathway. The "Rate Limiting Step" for 3'-modified adenosines is often the initial phosphorylation by Adenosine Kinase.

References

  • Yin, Z., et al. (2009).An adenosine nucleoside inhibitor of dengue virus. Proceedings of the National Academy of Sciences (PNAS).

  • Cho, A., et al. (2012).Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. Bioorganic & Medicinal Chemistry Letters.

  • Tonn, M., et al. (2018).The Electronic Properties of Cordycepin in the Adenine Nucleoside Landscape. MDPI. Discusses the structural properties of 3'-deoxyadenosine analogs.

  • Feng, J.Y., et al. (2010).Mitochondrial toxicity of nucleoside analogs: mechanisms and methods of evaluation. Antiviral Research.

  • Pettit, N., et al. (2025).Absence of a Universal Mechanism of Mitochondrial Toxicity by Nucleoside Analogs. ResearchGate.

A Head-to-Head Comparison of Click Chemistry Reagents for 3'-C-Ethynyladenosine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the fields of molecular biology, drug development, and diagnostics, the precise and efficient labeling of nucleic acids is paramount. The introduction of bioorthogonal chemistries has revolutionized our ability to tag and study these vital biomolecules. Among the array of tools available, 3'-C-Ethynyladenosine (3'-EA) has emerged as a powerful adenosine analog for the metabolic or enzymatic incorporation of a terminal alkyne into RNA. This modification serves as a versatile handle for downstream functionalization using "click chemistry."

This guide provides an in-depth, head-to-head comparison of the most prominent click chemistry reagents for labeling 3'-C-Ethynyladenosine-modified RNA. We will delve into the underlying mechanisms, performance characteristics, and practical considerations to empower you to make informed decisions for your experimental design.

The Power of 3'-C-Ethynyladenosine in RNA Labeling

3'-C-Ethynyladenosine is a modified nucleoside triphosphate that can be incorporated into growing RNA chains by RNA polymerases. The key feature of 3'-EA is the presence of a terminal alkyne group at the 3' position of the ribose sugar. This alkyne is a bioorthogonal functional group, meaning it is chemically inert within biological systems but can undergo highly specific and efficient reactions with a complementary azide-containing molecule. This "click" reaction forms a stable triazole linkage, allowing for the attachment of a wide variety of reporter molecules, such as fluorophores, biotin, or affinity tags.

The Two Pillars of Azide-Alkyne Click Chemistry: CuAAC and SPAAC

The ligation of azides to the terminal alkyne of 3'-C-Ethynyladenosine is primarily achieved through two major classes of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for click chemistry in terms of reaction speed and efficiency.[1][2] It involves the use of a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide, leading to the formation of a 1,4-disubstituted triazole.[1] The active Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.[1]

Key Characteristics of CuAAC:

  • High Reaction Rates: CuAAC boasts an enormous rate acceleration, making it highly efficient even at low reactant concentrations.[1]

  • Broad Functional Group Tolerance: The reaction is compatible with a wide range of functional groups and is insensitive to aqueous conditions over a broad pH range.[1]

  • Simple Reagents: The azide and alkyne starting materials are relatively small and straightforward to synthesize or incorporate into biomolecules.

  • Potential for Cytotoxicity: The primary drawback of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[3][4] Copper ions can generate reactive oxygen species, leading to cellular damage. To mitigate this, copper-chelating ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are often employed to protect cells and improve reaction efficiency.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction, also known as copper-free click chemistry, utilizes a strained cyclooctyne instead of a terminal alkyne.[5] The inherent ring strain of the cyclooctyne provides the activation energy for the reaction with an azide, eliminating the need for a metal catalyst.[5]

Key Characteristics of SPAAC:

  • Biocompatibility: The absence of a copper catalyst makes SPAAC highly suitable for live-cell imaging and in vivo applications.[5]

  • Bioorthogonality: The reaction is highly specific and does not interfere with native biological processes.[]

  • Slower Reaction Kinetics: Compared to CuAAC, SPAAC reactions are generally slower.

  • Bulky Reagents: Cyclooctyne-based reagents are significantly larger than simple terminal alkynes, which can sometimes lead to steric hindrance or affect the biological activity of the labeled molecule. Common cyclooctynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).[7]

Head-to-Head Comparison: Choosing the Right Reagent for Your Application

The choice between CuAAC and SPAAC for labeling 3'-C-Ethynyladenosine-containing RNA hinges on the specific requirements of your experiment.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Speed Very Fast (minutes to a few hours)Moderate to Slow (hours)
Biocompatibility Potentially cytotoxic due to copper catalyst; can be mitigated with ligands.[3][4]Excellent; no metal catalyst required, ideal for live-cell and in vivo studies.[5]
Reagent Size Small (terminal alkyne and azide)Bulky (strained cyclooctyne and azide)
Reaction Conditions Aqueous buffers, wide pH range, room temperature.[1]Physiological conditions (aqueous buffers, 37°C).[5]
Typical Applications In vitro labeling, fixed cells, proteomics, applications where speed is critical.Live-cell imaging, in vivo studies, applications requiring high biocompatibility.[5][]

Experimental Workflows and Protocols

Below are detailed protocols for labeling 3'-C-Ethynyladenosine-modified RNA using both CuAAC and a representative SPAAC reaction with a DBCO-functionalized fluorescent dye.

Workflow for RNA Labeling with 3'-C-Ethynyladenosine

G cluster_0 RNA Modification cluster_1 Click Chemistry Labeling cluster_2 Analysis A In vitro transcription or metabolic labeling with 3'-EA B_CuAAC CuAAC Reaction: + Azide-Probe + Copper Catalyst + Reducing Agent + Ligand (optional) A->B_CuAAC For in vitro or fixed samples B_SPAAC SPAAC Reaction: + Cyclooctyne-Probe A->B_SPAAC For live cells or in vivo studies C Purification of Labeled RNA B_CuAAC->C B_SPAAC->C D Downstream Applications: - Fluorescence Microscopy - Next-Generation Sequencing - Affinity Purification C->D

Caption: General workflow for labeling 3'-C-Ethynyladenosine-modified RNA.

Protocol 1: CuAAC Labeling of 3'-EA-RNA with a Fluorescent Azide

This protocol is adapted for the labeling of RNA that has been modified with 3'-C-Ethynyladenosine.

Materials:

  • 3'-EA-modified RNA

  • Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for live cells or sensitive samples)

  • Nuclease-free water

  • RNA purification kit or method (e.g., ethanol precipitation)

Procedure:

  • Prepare a fresh stock of reducing agent: Dissolve sodium ascorbate in nuclease-free water to a final concentration of 100 mM. Prepare this solution fresh for each experiment.

  • Prepare the click reaction master mix: In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be scaled as needed.

    • Nuclease-free water

    • THPTA (if used, to a final concentration of 1 mM)

    • Azide-functionalized fluorescent dye (to a final concentration of 50-100 µM)

    • Copper(II) Sulfate (to a final concentration of 1 mM)

  • Initiate the reaction: Add the 3'-EA-modified RNA to the master mix. The final concentration of RNA will depend on the specific application.

  • Add the reducing agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.

  • Incubate: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

  • Purify the labeled RNA: Purify the fluorescently labeled RNA using an appropriate method to remove unreacted dye and catalyst.

Protocol 2: SPAAC Labeling of 3'-EA-RNA with a DBCO-Fluorophore

This protocol is suitable for labeling 3'-EA-modified RNA in sensitive environments, such as in live cells.

Materials:

  • 3'-EA-modified RNA (in cells or isolated)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Nuclease-free water

  • RNA purification kit or method (if labeling isolated RNA)

Procedure:

  • Prepare the labeling solution: Dissolve the DBCO-functionalized fluorescent dye in an appropriate solvent (e.g., DMSO) to create a stock solution. Dilute the stock solution in PBS or cell culture medium to the desired final concentration (typically 10-50 µM).

  • Labeling in live cells:

    • Incubate cells containing 3'-EA-modified RNA with the DBCO-fluorophore labeling solution.

    • Incubate for 1-2 hours at 37°C.

    • Wash the cells with fresh medium or PBS to remove excess dye.

    • Proceed with imaging or other downstream analysis.

  • Labeling of isolated RNA:

    • Add the DBCO-fluorophore labeling solution to the isolated 3'-EA-modified RNA in a suitable buffer.

    • Incubate at 37°C for 2-4 hours, or overnight at 4°C.

    • Purify the labeled RNA to remove unreacted dye.

Visualizing the Click Chemistry Reactions

G cluster_0 CuAAC Reaction cluster_1 SPAAC Reaction A 3'-EA-RNA (Alkyne) D Labeled RNA (1,4-Triazole) A->D B Azide-Probe B->D C Cu(I) Catalyst C->D E 3'-EA-RNA (Alkyne) G Labeled RNA (Triazole) E->G F Cyclooctyne-Probe F->G

Caption: Schematic of CuAAC and SPAAC reactions with 3'-EA-RNA.

Conclusion and Future Perspectives

Both CuAAC and SPAAC are powerful tools for the functionalization of 3'-C-Ethynyladenosine-modified RNA. The choice between them is a trade-off between reaction speed and biocompatibility. For in vitro applications where speed is of the essence, CuAAC remains the method of choice. For live-cell imaging and in vivo studies, the biocompatibility of SPAAC is indispensable.

As the field of chemical biology continues to evolve, we can anticipate the development of new click chemistry reagents with improved kinetics and even greater biocompatibility. These advancements will further expand the utility of 3'-C-Ethynyladenosine as a versatile tool for probing the intricacies of RNA biology.

References

  • Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Labinsights. A Comprehensive Guide to Click Chemistry Reaction. (2024). [Link]

  • El-Sagheer, A. H., & Brown, T. (2014). A hitchhiker's guide to click-chemistry with nucleic acids. Chemical Reviews, 114(1), 100-134. [Link]

  • Gutmann, M., Memmel, E., Braun, A. C., Seibel, J., Meinel, L., & Lühmann, T. (2016). Biocompatible Azide‐Alkyne “Click” Reactions for Surface Decoration of Glyco‐Engineered Cells. Chemistry–A European Journal, 22(16), 5586-5594. [Link]

  • Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 100. [Link]

  • Palozola, K. C., Donahue, G., & Zaret, K. S. (2021). EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. STAR protocols, 2(3), 100651. [Link]

  • Liu, J., et al. (2021). a6A-seq: N6-allyladenosine-based cellular messenger RNA metabolic labelling and sequencing. Fundamental Research. [Link]

  • Jena Bioscience. 3'-End RNA Labeling (T4 RNA Ligase 1-based). [Link]

  • Agard, N. J., Baskin, J. M., Prescher, J. A., Lo, A., & Bertozzi, C. R. (2006). A strain-promoted [3+ 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 128(33), 11072-11073. [Link]

  • Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P., van Hest, J. C., & van Delft, F. L. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+ 2) cycloaddition. Chemical Communications, 46(1), 97-99. [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., ... & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]

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Safety Operating Guide

Personal protective equipment for handling 3'-c-Ethynyladenosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: 3'-c-Ethynyladenosine

Hazard Class: Potent Nucleoside Analog / RNA Chain Terminator Primary Risks: Cytotoxicity, Mitochondrial Toxicity, Potential Reproductive Toxicity. Containment Level: Control Band 4 (Handle as HPAPI - High Potency Active Pharmaceutical Ingredient).

Compound Profile & Hazard Logic

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for research-grade 3'-c-Ethynyladenosine may list generic "Warning" labels (H315, H319, H335), this classification often underestimates the biological risk of nucleoside analogs.

The Scientific Basis for High-Level PPE:

  • Mechanism of Action: 3'-c-Ethynyladenosine acts as an RNA chain terminator. It mimics natural adenosine to enter viral RNA synthesis, subsequently blocking replication.[1]

  • The Off-Target Risk: The structural modification (the ethynyl group at the 3' position) that makes it a potent antiviral can also lead to recognition by host mitochondrial RNA polymerase (POLRMT).

  • Consequence: Inadvertent exposure does not just cause "irritation"; it can inhibit mitochondrial protein synthesis, leading to delayed-onset cytotoxicity, lactic acidosis, or neurotoxicity. Therefore, we do not handle this merely as a chemical irritant; we handle it as a genotoxic and cytotoxic agent .

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses." The following matrix is the minimum requirement for handling this compound in a research setting.

Category Solid State (Powder) Solubilized (DMSO/Methanol) Rationale
Respiratory P100 Respirator or PAPR (if outside BSC)N95 (if in Fume Hood)Powder is easily aerosolized during weighing. Inhalation provides a direct route to systemic circulation.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Chem-Rated Gloves (e.g., Silver Shield)DMSO (common vehicle) acts as a carrier, transporting the potent nucleoside through standard nitrile gloves and skin.
Body Tyvek® Lab Coat (Closed Front) + Sleeve CoversChemical-Resistant ApronPrevents dust settling on street clothes (solid) and splash absorption (liquid).
Ocular Chemical Safety GogglesChemical Safety Goggles + Face ShieldStandard safety glasses do not seal against aerosols or splashes.

Operational Protocols: Step-by-Step

Phase A: Weighing (The Highest Risk Step)
  • Context: Static electricity can cause charged nucleoside powders to "jump" or disperse, creating invisible contamination.

  • Protocol:

    • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or a Class II Biological Safety Cabinet (BSC).

    • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder.

    • Taring: Tare the balance before opening the source vial.

    • Transfer: Open the source vial only when the balance draft shield is closed or airflow is stable. Transfer slowly.

    • Sealing: Wipe the exterior of the source vial with a methanol-dampened Kimwipe before removing it from the hood.

Phase B: Solubilization (The Permeation Risk)
  • Context: 3'-c-Ethynyladenosine is typically dissolved in DMSO (Dimethyl sulfoxide). DMSO is a potent skin penetrant.

  • Protocol:

    • Solvent Addition: Add DMSO slowly down the side of the vial to prevent "puffing" of the powder.

    • Vortexing: Do not vortex open tubes. Cap tightly, seal with Parafilm, and then vortex.

    • Secondary Containment: Transport all solubilized aliquots in a secondary, shatter-proof container (e.g., a plastic box with a latching lid).

Visualization: Safe Handling Workflow

The following diagram outlines the critical control points (CCPs) where exposure risk is highest.

G cluster_0 High Risk Zone (Requires PPE Level 4) Storage Storage (-20°C) (Desiccated) Weighing Weighing Station (Fume Hood/BSC) Storage->Weighing Transport in Secondary Container Solubilization Solubilization (DMSO Vehicle) Weighing->Solubilization Anti-Static Gun Used Double Nitrile Gloves Assay Experimental Assay (Diluted) Solubilization->Assay Dilution (Lower Risk) Waste Disposal (High-Temp Incineration) Solubilization->Waste Excess Stock Assay->Waste Liquid Waste

Figure 1: Operational workflow for 3'-c-Ethynyladenosine, highlighting the "High Risk Zone" where concentrated powder and stock solutions require maximum containment.

Decontamination & Disposal

Spill Response:

  • Powder: Do not sweep. Cover with wet paper towels (methanol/water) to prevent dust generation, then wipe up.

  • Liquid: Absorb with chemically resistant pads.

  • Surface Decontamination: Wash the area with 10% bleach (sodium hypochlorite) followed by 70% ethanol. Bleach helps degrade the nucleoside structure, while ethanol removes organic residues.

Waste Disposal:

  • Do NOT dispose of down the drain.

  • Solid Waste: Collect all contaminated gloves, weighing boats, and Kimwipes in a "Cytotoxic/Genotoxic" waste bag (usually yellow or purple, depending on region).

  • Destruction: The only validated method for complete destruction of stable nucleoside analogs is High-Temperature Incineration (>1000°C) .

References

  • National Institutes of Health (NIH) / PubChem. (n.d.). Adenosine Analogs and Antiviral Mechanisms. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Handling High-Potency Compounds in the Research Laboratory. Retrieved from [Link]

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